(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBHEOTYTUPXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431223 | |
| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223251-16-9 | |
| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, with the CAS Number 223251-16-9, is primarily recognized as a process-related impurity of Nebivolol, a third-generation beta-blocker used in the treatment of hypertension. Designated as "Nebivolol Impurity 60," this compound is of significant interest in the pharmaceutical industry for quality control and safety assessment of Nebivolol drug products. Its presence and concentration are critical parameters monitored during the synthesis and formulation of the active pharmaceutical ingredient (API). This technical guide provides a summary of the available information on the basic properties, analysis, and potential biological relevance of this compound.
Core Physicochemical Properties
The experimental data on the fundamental physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the available information, including predicted values where experimental data is lacking.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₂ | [Vendor Data] |
| Molecular Weight | 249.35 g/mol | [Vendor Data] |
| Appearance | Yellow to brown liquid or off-white solid | [Vendor Data] |
| Boiling Point | 404.0 ± 30.0 °C (Predicted) | [Public Database] |
| Density | 1.060 ± 0.06 g/cm³ (Predicted) | [Public Database] |
| pKa | 14.52 ± 0.10 (Predicted) | [Public Database] |
| Solubility | Soluble in ethanol, acetone, and dichloromethane | [Public Database] |
| LogP | No experimental data available | N/A |
Synthesis and Analytical Characterization
This compound is typically formed as an impurity during the synthesis of Nebivolol. Its characterization is essential for the quality control of the final drug product. The primary analytical technique for the identification and quantification of this and other Nebivolol impurities is High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
General Protocol for Impurity Profiling of Nebivolol:
A common approach for the analysis of Nebivolol and its impurities involves reversed-phase HPLC. The following is a generalized protocol based on published methods for Nebivolol impurity analysis.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. A common mobile phase is a mixture of methanol and water (e.g., 80:20 v/v) with pH adjustment.
-
-
Detection:
-
UV detection at a wavelength suitable for Nebivolol and its impurities (e.g., 282 nm).
-
-
Procedure:
-
Prepare standard solutions of Nebivolol and any available impurity reference standards.
-
Prepare a sample solution of the Nebivolol drug substance or product.
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Identify and quantify impurities based on their retention times and peak areas relative to the reference standards.
-
Biological Activity and Mechanism of Action
There is no specific information available in the public domain regarding the biological activity, mechanism of action, or toxicological profile of this compound. As a pharmaceutical impurity, the focus is on limiting its presence in the final drug product to ensure safety and efficacy.
For context, the parent drug, Nebivolol , is a highly selective β1-adrenergic receptor antagonist. It exerts its antihypertensive effects through two primary mechanisms:
-
β1-Adrenergic Blockade: This action leads to a decrease in heart rate and cardiac output.
-
Vasodilation: Nebivolol promotes the release of nitric oxide (NO) from the vascular endothelium, leading to the relaxation of blood vessels and a reduction in peripheral vascular resistance.
It is crucial to note that the pharmacological properties of Nebivolol cannot be directly extrapolated to its impurities, including this compound. The biological effects of this impurity have not been characterized.
Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical manufacturing process.
Caption: Workflow for Pharmaceutical Impurity Analysis.
Conclusion
This compound is a known impurity in the synthesis of Nebivolol. While its chemical structure is defined, there is a significant lack of publicly available experimental data regarding its specific physicochemical properties and a complete absence of information on its biological activity and mechanism of action. The primary relevance of this compound is in the context of pharmaceutical analytics, where its detection and quantification are important for the quality control of Nebivolol. Further research would be necessary to fully characterize the basic and biological properties of this molecule.
Technical Guide: Physicochemical Characteristics of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a chemical intermediate of significant interest in pharmaceutical synthesis. Its molecular structure, incorporating a phenylmethanol group, an azepane ring, and an ether linkage, makes it a valuable building block for more complex molecules. Notably, it has been identified as an impurity in the synthesis of Nebivolol, a beta-blocker used to treat hypertension.[1] A thorough understanding of its physicochemical properties is therefore essential for process optimization, impurity profiling, and quality control in pharmaceutical manufacturing.
This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow illustrating its position in a relevant synthetic pathway.
Physicochemical Properties
The physicochemical data for this compound are summarized in the tables below. It is important to note that there is some conflicting information in the public domain regarding its physical state, and many of the available data points are predicted rather than experimentally determined.
Identification
| Parameter | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 223251-16-9 | [2][3] |
| Molecular Formula | C₁₅H₂₃NO₂ | [2][3] |
| Molecular Weight | 249.35 g/mol | [2][3] |
| Synonyms | 4-(2-Azepan-1-ylethoxy)benzyl alcohol | - |
Physical and Chemical Properties
| Parameter | Value | Notes | Source |
| Physical State | Off-white solid / Yellow to brown liquid | Conflicting reports exist. | [2][3] |
| Boiling Point | 331-333 °C / 404.0 ± 30.0 °C | Likely predicted values. | [4] |
| Melting Point | Not available | Experimental data not found. | - |
| Density | 1.060 ± 0.06 g/cm³ | Predicted value. | - |
| pKa | 14.52 ± 0.10 | Predicted value. | - |
| logP (Octanol/Water) | Not available | Experimental data not found. | - |
| Solubility | Soluble in ethanol, acetone, and dichloromethane. | [4] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point (for solid form)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range. This method is based on visually observing the phase transition of a small sample heated in a capillary tube.
Apparatus:
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor.
-
Glass capillary tubes (closed at one end).
-
Spatula.
-
Mortar and pestle.
Procedure:
-
Sample Preparation: If the substance is not a fine powder, gently grind a small amount using a mortar and pestle. The sample must be completely dry.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-1.5 °C). A broad melting range can indicate the presence of impurities.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This protocol describes a micro-boiling point determination method.
Apparatus:
-
Thiele tube or similar heating bath.
-
High-boiling point mineral oil.
-
Calibrated thermometer.
-
Small test tube (e.g., 75 x 10 mm).
-
Capillary tube (sealed at one end).
Procedure:
-
Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the Thiele tube containing mineral oil.
-
Heating: Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat.
-
Measurement: The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.
Determination of logP (Octanol/Water Partition Coefficient)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For pharmaceuticals, this is typically the ratio of concentrations in n-octanol and water. The logarithm of this ratio is logP. The shake-flask method is a standard approach for its determination.
Apparatus:
-
Separatory funnels or glass vials with screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
UV-Vis spectrophotometer or HPLC system for concentration analysis.
-
pH meter.
-
n-Octanol (pre-saturated with water).
-
Water or buffer solution (pre-saturated with n-octanol).
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The volume ratio should be adjusted based on the expected logP.
-
Shake the funnel for a sufficient time (e.g., 15-30 minutes) to allow equilibrium to be reached.
-
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be necessary to achieve a clean separation.
-
Concentration Analysis: Carefully withdraw samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] Calculate logP as the base-10 logarithm of P.
-
Reporting: Report the logP value and the temperature at which the measurement was conducted.
Logical and Experimental Workflows
As this compound is a known intermediate and impurity in the synthesis of Nebivolol, a diagram of the synthetic pathway provides valuable context for its occurrence.
Caption: Synthetic workflow illustrating the formation of this compound.
This diagram illustrates a plausible synthetic route where 4-hydroxybenzaldehyde is first alkylated, followed by a nucleophilic substitution with azepane to form an aldehyde intermediate. This intermediate is then reduced to yield this compound, which can subsequently be used in the multi-step synthesis of Nebivolol. This compound may be carried through as an impurity if the reduction step is incomplete or if it is formed as a side product.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. The identification of this compound as an intermediate and potential impurity in the synthesis of Nebivolol underscores the importance of its characterization for pharmaceutical quality control. The provided synthetic workflow visually contextualizes its origin. Further experimental validation of the predicted physicochemical values is recommended to create a more complete and robust profile of this compound.
References
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol solubility profile
An In-Depth Technical Guide to the Solubility Profile of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile intermediate compound with potential applications in the synthesis of more complex, bioactive molecules.[1][2] Its chemical structure, which combines a benzyl alcohol moiety with an azepane ring, suggests a balance of hydrophilicity and lipophilicity that is critical for influencing a compound's solubility and its ability to permeate biological membranes—key determinants of bioavailability.[2] Initial research has suggested that this compound may serve as a scaffold for molecules with potential antimicrobial and anticancer properties.[2] A thorough understanding of its solubility profile is therefore a critical first step in its evaluation for drug development and other research applications.
This technical guide provides a summary of the currently available solubility data for this compound and details comprehensive, standardized experimental protocols for determining its solubility in a variety of relevant solvent systems.
Compound Identification and Physicochemical Properties
A summary of the identification and known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-(2-Azepan-1-ylethoxy)benzyl alcohol; {4-[2-(azepan-1-yl)ethoxy]phenyl}methanol | [3][4][5] |
| CAS Number | 223251-16-9 | [3][4][5][6] |
| Molecular Formula | C₁₅H₂₃NO₂ | [6] |
| Molecular Weight | 249.35 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or off-white solid | [1] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Currently, the publicly available quantitative experimental solubility data for this compound is limited.
Table 2: Known Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Method | Source |
| Water | 25 | 6.2 g/L | Calculated | ChemBlink |
| Ethanol | Room Temperature | Soluble | Qualitative | [1] |
| Acetone | Room Temperature | Soluble | Qualitative | [1] |
| Dichloromethane | Room Temperature | Soluble | Qualitative | [1] |
To facilitate further research, the following sections provide detailed protocols for the experimental determination of this compound's solubility.
Experimental Protocols for Solubility Determination
The following are standard and widely accepted methods for determining the solubility of a research compound.
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[7][8]
Objective: To determine the quantitative solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. Ensure that there is undissolved solid material present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[8]
-
Carefully withdraw a known volume of the clear supernatant.
-
Separate any remaining solid particles by either centrifuging the supernatant or filtering it through a syringe filter (e.g., 0.22 µm PVDF filter).[10]
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Potentiometric Titration for pH-Dependent Aqueous Solubility
For ionizable compounds such as this compound, which contains a basic azepane nitrogen, potentiometric titration is a suitable method to determine its solubility as a function of pH.[11][12]
Objective: To determine the aqueous solubility of this compound at various pH values.
Materials:
-
This compound
-
Deionized water
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Potentiometer with a pH electrode
-
Stir plate and magnetic stir bar
-
Burette
Procedure:
-
Sample Preparation:
-
Prepare a suspension of this compound in deionized water at a concentration that exceeds its expected solubility.
-
-
Titration:
-
Place the suspension in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the suspension with the standardized strong acid solution, adding small, known volumes of the titrant and recording the pH after each addition.
-
Continue the titration until the pH has dropped significantly, ensuring that all of the dissolved and undissolved compound has been protonated.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
The resulting titration curve will show inflection points that correspond to the neutralization of the dissolved and undissolved amine. The Henderson-Hasselbalch equation can be applied to the titration data to calculate the intrinsic solubility and the pKa of the compound.
-
Relevance in Drug Discovery and Development
The solubility of a compound is a critical factor in its journey from a laboratory curiosity to a potential therapeutic agent. A favorable solubility profile is essential for achieving adequate oral bioavailability and for the development of parenteral formulations. The experimental determination of the solubility of this compound, as outlined in the protocols above, will provide crucial data for its further evaluation. This information will guide medicinal chemists in designing and synthesizing derivatives with improved physicochemical properties and will inform formulation scientists on the most appropriate strategies for developing this compound into a drug product.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the determination of the solubility profile of a research compound such as this compound.
Caption: General workflow for determining the solubility profile of a research compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 223251-16-9 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. niainnovation.in [niainnovation.in]
- 5. niainnovation.in [niainnovation.in]
- 6. chemuniverse.com [chemuniverse.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. benchchem.com [benchchem.com]
- 10. biorelevant.com [biorelevant.com]
- 11. scite.ai [scite.ai]
- 12. scribd.com [scribd.com]
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol CAS number 223251-16-9
An In-Depth Technical Guide to (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (CAS Number 223251-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with CAS number 223251-16-9, is a chemical intermediate primarily recognized for its role in the synthesis of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis. This document provides a comprehensive overview of the available technical data for this intermediate, including its physicochemical properties and a detailed experimental protocol for its synthesis as described in the patent literature. Due to its status as a synthetic intermediate, there is a lack of publicly available data on its specific biological activities, signaling pathways, and pharmacological profile. This guide, therefore, focuses on the chemical and synthetic aspects of the compound, providing essential information for researchers and professionals involved in the synthesis and characterization of Bazedoxifene and related molecules.
Physicochemical Properties
The quantitative data available for this compound is primarily related to its physical and chemical characteristics. These properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 223251-16-9 |
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molecular Weight | 249.35 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically >97% (as per commercial suppliers) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Synthesis and Experimental Protocol
This compound is a key intermediate in various patented synthetic routes to Bazedoxifene. The following experimental protocol is a representative synthesis method derived from the scientific and patent literature.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-hydroxybenzyl alcohol and 1-(2-chloroethyl)azepane.
Materials:
-
4-hydroxybenzyl alcohol
-
1-(2-chloroethyl)azepane hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of 4-hydroxybenzyl alcohol (1.0 equivalent) in N,N-Dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: To this solution, add potassium carbonate (K₂CO₃, 3.0 equivalents) and a catalytic amount of sodium iodide (NaI, 0.1 equivalents).
-
Alkylation: 1-(2-chloroethyl)azepane hydrochloride (1.2 equivalents) is added to the reaction mixture.
-
Heating: The reaction mixture is heated to 80-90°C and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product.
-
Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Logical Relationships and Workflows
The synthesis of this compound can be visualized as a straightforward workflow. The following diagram, generated using Graphviz, illustrates the key steps from starting materials to the final purified product.
Biological Activity and Signaling Pathways
There is currently no publicly available scientific literature detailing the specific biological activity, mechanism of action, or signaling pathways for this compound. Its primary significance is as a non-pharmacologically active intermediate in the synthesis of Bazedoxifene.
For context, the final product, Bazedoxifene , is a selective estrogen receptor modulator (SERM). It exhibits tissue-selective estrogen receptor agonist and antagonist activity. In bone tissue, it acts as an agonist, mimicking the effects of estrogen to inhibit bone resorption and increase bone mineral density. Conversely, in uterine and breast tissue, it acts as an antagonist, blocking the effects of estrogen. This dual activity is central to its therapeutic use. It is important to reiterate that this pharmacological profile applies to Bazedoxifene and not to the intermediate discussed in this guide.
The following diagram illustrates the general mechanism of action for a SERM like Bazedoxifene, but it should not be interpreted as representing the activity of this compound.
Conclusion
This compound (CAS 223251-16-9) is a well-characterized synthetic intermediate in the production of the selective estrogen receptor modulator, Bazedoxifene. While detailed pharmacological data for this specific intermediate is not available, its synthesis is well-documented in the patent literature. This guide provides the essential physicochemical and synthetic information required by researchers and drug development professionals working with this compound. Future research could potentially explore the biological activity profile of this and other Bazedoxifene-related impurities to ensure a comprehensive understanding of the final drug product.
Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed synthetic route and experimental protocols for the preparation of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a valuable intermediate in pharmaceutical research and development. The described methodology is based on established chemical transformations, offering a reliable pathway for its synthesis.
Proposed Synthetic Pathway
The synthesis of the target molecule, this compound, can be efficiently achieved via a two-step synthetic sequence. The initial step involves a Williamson ether synthesis to couple the phenolic hydroxyl group of a readily available starting material with an azepane-containing alkyl halide. The subsequent step entails the reduction of a carbonyl group to the desired benzylic alcohol.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
This procedure details the Williamson ether synthesis to form the key intermediate.
Materials:
-
4-Hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI), catalytic amount
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide in acetone.
-
Add 1-(2-chloroethyl)azepane hydrochloride (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde[3].
Step 2: Synthesis of this compound
This protocol describes the reduction of the intermediate aldehyde to the final product.
Materials:
-
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as the final product[4][5]. Further purification, if necessary, can be performed by column chromatography.
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12 | Reactant |
| 1-(2-Chloroethyl)azepane hydrochloride | 26487-67-2 | C₈H₁₇Cl₂N | 198.13 | Reactant |
| 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | 223251-09-0 | C₁₅H₂₁NO₂ | 247.33 | Intermediate |
| This compound | 223251-16-9 | C₁₅H₂₃NO₂ | 249.35 | Product |
Experimental Workflow
The overall workflow for the synthesis is depicted in the following diagram.
Caption: Detailed experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in pharmaceutical research. Two primary synthetic strategies are detailed: the Williamson ether synthesis pathway and a route involving the reduction of a benzaldehyde intermediate. This document includes detailed experimental protocols, tabulated data for starting materials and intermediates, and visualizations of the synthetic workflows and a relevant biological signaling pathway. The information presented is intended to equip researchers with the necessary knowledge to efficiently synthesize and characterize this target molecule.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex bioactive molecules. Its structure incorporates a substituted benzyl alcohol moiety linked to an azepane ring via an ether linkage. The presence of the azepane group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide outlines two robust and accessible synthetic approaches to this compound, providing detailed methodologies and comparative data to aid in the selection of the most suitable route for a given research objective.
Synthetic Routes and Starting Materials
Two principal synthetic pathways for the preparation of this compound are presented. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Williamson Ether Synthesis
This classic and reliable method involves the formation of the ether linkage by reacting 4-hydroxybenzyl alcohol with a suitable alkylating agent, 1-(2-chloroethyl)azepane, under basic conditions.
Route 2: Reduction of a Benzaldehyde Intermediate
An alternative approach involves the initial synthesis of the ether-linked benzaldehyde, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde, followed by the selective reduction of the aldehyde functionality to the corresponding benzyl alcohol.
Starting Materials
A summary of the key starting materials required for both synthetic routes is provided in Table 1.
| Table 1: Key Starting Materials | ||||
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-Hydroxybenzyl Alcohol | C₇H₈O₂ | 124.14 | Phenolic starting material for Route 1 | |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Phenolic starting material for the precursor in Route 2 | |
| 1-(2-Chloroethyl)azepane | C₈H₁₆ClN | 161.67 | Alkylating agent for etherification | |
| Azepane (Hexamethyleneimine) | C₆H₁₃N | 99.18 | Precursor for 1-(2-chloroethyl)azepane | |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | Reagent for the synthesis of 1-(2-chloroethyl)azepane | |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating agent for the synthesis of 1-(2-chloroethyl)azepane | |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing agent for Route 2 |
Experimental Protocols
Synthesis of the Key Intermediate: 1-(2-Chloroethyl)azepane
This intermediate is crucial for introducing the azepanyl-ethoxy side chain.
Protocol 3.1.1: From Azepane and 2-Chloroethanol followed by Chlorination
-
Step 1: Synthesis of 2-(Azepan-1-yl)ethanol
-
To a solution of azepane (1.0 eq) in a suitable solvent such as toluene, add 2-chloroethanol (1.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2-(azepan-1-yl)ethanol, which can be purified by distillation.
-
-
Step 2: Chlorination with Thionyl Chloride
-
To a solution of 2-(azepan-1-yl)ethanol (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The residue is dissolved in water and basified with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to afford 1-(2-chloroethyl)azepane.
-
Route 1: Williamson Ether Synthesis of this compound
Caption: Workflow for the Williamson Ether Synthesis of the target compound.
Protocol 3.2.1:
-
To a stirred suspension of a strong base such as sodium hydride (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a solution of 4-hydroxybenzyl alcohol (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of 1-(2-chloroethyl)azepane (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
| Table 2: Typical Reaction Parameters for Williamson Ether Synthesis | |
| Parameter | Value/Condition |
| Stoichiometry (4-HBA : 1-CEAz : Base) | 1 : 1.1 : 1.2 |
| Solvent | Dimethylformamide (DMF) or Acetone |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 60-80% |
Route 2: Reduction of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde
Caption: Workflow for the synthesis via reduction of the benzaldehyde intermediate.
Protocol 3.3.1: Synthesis of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde
-
Follow the Williamson ether synthesis protocol (3.2.1), substituting 4-hydroxybenzyl alcohol with 4-hydroxybenzaldehyde.
-
The reaction progress is monitored by TLC for the disappearance of the starting aldehyde.
-
After work-up and purification, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde is obtained.
Protocol 3.3.2: Reduction to this compound
-
Dissolve 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (1.0 eq) in a protic solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel affords pure this compound.
| Table 3: Typical Reaction Parameters for Reduction | |
| Parameter | Value/Condition |
| Stoichiometry (Aldehyde : NaBH₄) | 1 : 1.5 |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 85-95% |
Characterization Data
The synthesized this compound can be characterized using standard analytical techniques. Expected spectroscopic data is summarized in Table 4.
| Table 4: Spectroscopic Data for this compound | |
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (approx. 6.8-7.3 ppm), the benzylic CH₂OH protons (approx. 4.6 ppm), the ethoxy chain protons (approx. 2.8-4.1 ppm), and the azepane ring protons (approx. 1.5-2.7 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon (approx. 65 ppm), the carbons of the ethoxy chain, and the carbons of the azepane ring. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight of the compound plus a proton. |
| Appearance | Off-white to pale yellow solid or viscous oil. |
Biological Context: Signaling Pathway
The 4-hydroxybenzyl alcohol core of the target molecule is known to possess biological activity. For instance, 4-hydroxybenzyl alcohol has been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway.[1] This pathway is a key regulator of cellular antioxidant responses.
Caption: Simplified Nrf2 signaling pathway activated by 4-hydroxybenzyl alcohol.
Conclusion
This technical guide has detailed two effective synthetic routes for the preparation of this compound. The Williamson ether synthesis offers a direct approach, while the reduction of the corresponding benzaldehyde provides a high-yielding alternative. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The choice of synthetic strategy will be guided by factors such as starting material availability, scalability, and desired purity of the final compound. The biological context provided through the Nrf2 signaling pathway highlights the potential relevance of the core structure in therapeutic applications.
References
An In-depth Technical Guide to the Structural Analogs of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a unique chemical entity characterized by a central phenylmethanol core, an ether linkage, and a terminal azepane ring. While direct research on this specific molecule is limited in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. The azepane ring, a seven-membered saturated heterocycle, is a recognized pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to impart favorable physicochemical and pharmacological properties.[1][2] Derivatives of azepane have shown a broad spectrum of therapeutic activities, including but not limited to, anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant effects.[2][3]
This technical guide will explore the synthesis, potential biological activities, and experimental evaluation of structural analogs of this compound. By examining related compounds, we can infer the potential therapeutic applications and guide future research and development efforts for this class of molecules. The information presented herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs can be achieved through a variety of established synthetic routes. A plausible and efficient method involves the Williamson ether synthesis, a robust reaction for forming the key ether linkage.[4][5][6][7] The general synthetic strategy would involve the coupling of a substituted phenol with a halo-alkoxy-azepane derivative, or the reaction of an azepane-alkoxide with a substituted benzyl halide.
A generalized synthetic workflow is depicted below:
Physicochemical and Inferred Biological Properties
| Compound/Analog Class | Molecular Formula | Molecular Weight ( g/mol ) | Biological Target(s) | Activity (IC50/Ki) | Reference |
| This compound | C15H23NO2 | 249.35 | Not Reported | Not Reported | N/A |
| Azepane-based PKB Inhibitors | Varies | Varies | Protein Kinase B (PKB-α) | 4 nM | [8] |
| Azepane-containing PTPN2/PTPN1 Inhibitors | Varies | Varies | PTPN2/PTPN1 | Nanomolar Potency | [9] |
| Bicyclic Azepane Derivatives | C16H23N | 229.36 | Norepinephrine Transporter (NET) | Potent Inhibition | [10] |
| 3-Benzazepine Derivatives | Varies | Varies | P-glycoprotein (Pgp) | MDR Reversal | [11] |
Inferred Signaling Pathways
Based on the activity of structural analogs, compounds based on the this compound scaffold may interact with various signaling pathways, including those regulated by protein kinases and G-protein coupled receptors (GPCRs). For instance, inhibition of Protein Kinase B (PKB/Akt), a key node in cell survival and proliferation pathways, is a validated anti-cancer strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and biological activity of new 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a novel chemical entity with potential therapeutic applications. The early assessment of a compound's biological activity through computational, or in silico, methods is a cornerstone of modern drug discovery. It allows for the rapid and cost-effective prioritization of candidates for further experimental validation. This guide provides a comprehensive technical overview of a hypothetical in silico workflow to predict and characterize the bioactivity of this compound, with a focus on its potential as an antagonist for the Beta-2 Adrenergic Receptor (β2AR), a well-established G-protein coupled receptor (GPCR) target.
The methodologies detailed herein encompass target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of new chemical entities.
Overall In Silico Bioactivity Prediction Workflow
The computational prediction of a novel compound's bioactivity follows a structured workflow. This multi-step process integrates various methodologies to construct a comprehensive profile of its potential therapeutic effects and liabilities, enabling an informed progression to experimental validation.
Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is frequently used in structure-based drug design to predict the binding mode and affinity of a small molecule ligand within the binding site of a target protein.[1][2]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
The three-dimensional crystal structure of the human β2AR in complex with an antagonist is obtained from the Protein Data Bank (PDB).
-
All water molecules and non-essential ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.
-
The prepared receptor structure is saved in the PDBQT file format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
The 2D structure of this compound is converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand structure is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the known antagonist binding site of the β2AR. The dimensions and center of the grid are chosen to allow for sufficient space for the ligand to move and rotate freely.
-
-
Docking Simulation:
-
A docking program such as AutoDock Vina is used to perform the simulation. The program systematically samples different conformations and orientations of the ligand within the defined grid box.[2]
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most likely binding mode.
-
The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed.
-
Hypothetical Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Asp113, Ser204, Asn312 |
| Carazolol (Control Antagonist) | -9.2 | Asp113, Ser207, Tyr316 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[3] These models are used to predict the activity of new compounds based on their structural features.[4]
Experimental Protocol: QSAR Model Development
-
Data Set Collection:
-
A dataset of known β2AR antagonists with their experimentally determined inhibitory concentrations (IC50) is compiled from medicinal chemistry literature and databases like ChEMBL.
-
The IC50 values are converted to their logarithmic scale (pIC50).
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, and electronic) is calculated using software like PaDEL-Descriptor.
-
-
Data Splitting:
-
The dataset is randomly divided into a training set (typically 80%) and a test set (20%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.
-
-
Model Building and Validation:
-
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the molecular descriptors (independent variables) with the pIC50 values (dependent variable).
-
The model is validated internally using cross-validation (e.g., leave-one-out) and externally using the test set. Key statistical parameters like the squared correlation coefficient (R²) and the root mean square error (RMSE) are evaluated.
-
-
Prediction for New Compound:
-
The validated QSAR model is used to predict the pIC50 of this compound based on its calculated molecular descriptors.
-
Hypothetical QSAR Model and Prediction
| Model Statistical Parameter | Value |
| R² (Training Set) | 0.85 |
| Q² (Cross-Validation) | 0.78 |
| R² (Test Set) | 0.81 |
| Predicted pIC50 for this compound | 7.2 |
ADMET Prediction
In silico ADMET prediction is crucial for the early identification of potential pharmacokinetic and toxicity issues, which are major causes of drug failure in clinical trials.[5][6]
Methodologies for ADMET Prediction
A variety of computational models, often based on machine learning or expert systems, are used to predict ADMET properties.[5][7] These models are trained on large datasets of experimentally determined ADMET data. Online platforms and standalone software such as ADMETlab, pkCSM, and ADMET Predictor can be utilized for these predictions.[7][8]
Hypothetical ADMET Profile
| Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption | > 90% | Well absorbed from the gut |
| Distribution | ||
| Blood-Brain Barrier Permeability | Low | Unlikely to cause CNS side effects |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely to be cleared by the kidneys |
| Toxicity | ||
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
Hypothetical Signaling Pathway Modulation
The β2AR is a GPCR that, upon binding to an agonist like epinephrine, activates a signaling cascade involving Gs proteins, adenylyl cyclase, and the production of cyclic AMP (cAMP).[9][10][11] An antagonist, such as the hypothetically classified this compound, would competitively bind to the receptor and block this downstream signaling.
Experimental Validation
The in silico predictions should be validated through in vitro experiments to confirm the bioactivity of this compound.
-
Radioligand Binding Assays: These assays would be used to determine the binding affinity (Ki) of the compound for the β2AR. A radiolabeled known antagonist is competed with varying concentrations of the test compound.
-
cAMP Functional Assays: These cell-based assays measure the ability of the compound to inhibit agonist-induced cAMP production, confirming its antagonist activity.[12] HEK-293 cells expressing the human β2AR are commonly used for this purpose.
Conclusion
This technical guide outlines a comprehensive in silico strategy for the initial assessment of the bioactivity of this compound. Based on our hypothetical case study, the compound shows promise as a potent and selective β2AR antagonist with a favorable ADMET profile. The combination of molecular docking, QSAR modeling, and ADMET prediction provides a robust framework for prioritizing this compound for synthesis and subsequent experimental validation. This integrated computational approach is instrumental in accelerating the drug discovery process by focusing resources on the most promising candidates.
References
- 1. Comparative 3D QSAR study on β1-, β2-, and β3-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR and the rational design of long-acting dual D2-receptor/beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 9. Novel beta2-adrenergic receptor signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. innoprot.com [innoprot.com]
Methodological & Application
Synthesis Protocol for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For distribution to: Researchers, scientists, and drug development professionals.
Application Notes
This document provides a detailed two-step synthesis protocol for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol. This compound holds potential as a valuable intermediate in the development of novel therapeutic agents due to its structural motifs: a substituted benzyl alcohol, an ether linkage, and an azepane ring. The benzyl alcohol moiety offers a site for further functionalization, the ether linkage provides metabolic stability, and the azepane ring is a recognized pharmacophore in various biologically active molecules.
The synthetic strategy involves an initial Williamson ether synthesis to couple 4-hydroxybenzyl alcohol with a bromoethoxy group, followed by nucleophilic substitution with azepane to introduce the seven-membered nitrogen-containing ring. This method is robust and can be adapted for the synthesis of related analogs for structure-activity relationship (SAR) studies. Careful control of reaction conditions is crucial to maximize yields and minimize the formation of byproducts.
Experimental Protocols
Step 1: Synthesis of (4-(2-bromoethoxy)phenyl)methanol
This step involves the Williamson ether synthesis between 4-hydroxybenzyl alcohol and 1,2-dibromoethane in the presence of a base.
Materials:
-
4-Hydroxybenzyl alcohol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the acetone using a rotary evaporator.
-
To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (4-(2-bromoethoxy)phenyl)methanol.
Step 2: Synthesis of this compound
This step involves the N-alkylation of azepane with the previously synthesized (4-(2-bromoethoxy)phenyl)methanol.
Materials:
-
(4-(2-bromoethoxy)phenyl)methanol
-
Azepane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Deionized water
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (4-(2-bromoethoxy)phenyl)methanol (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) and azepane (1.2 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the final product, this compound.
Data Presentation
| Step | Reactants | Key Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | 4-Hydroxybenzyl alcohol, 1,2-Dibromoethane | K₂CO₃, Acetone | 12 | Reflux (≈56) | 60-70 |
| 2 | (4-(2-bromoethoxy)phenyl)methanol, Azepane | K₂CO₃, Acetonitrile | 12-16 | Reflux (≈82) | 70-80 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Purification of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of the polar compound (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The following methods are discussed: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds.[1][2][3] While this compound is sometimes described as a yellow liquid[4], it may solidify upon purification or be amenable to crystallization as a salt (e.g., hydrochloride salt). This method is effective at removing small amounts of impurities from a relatively pure compound.
Experimental Protocol
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][5] For the target compound, which is polar, consider solvents such as isopropanol, ethanol, ethyl acetate, or solvent mixtures like ethanol/water or toluene/hexane.[5]
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.[1]
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
| Parameter | Description |
| Purity Achieved | >99% (typical for well-optimized recrystallization) |
| Recovery Yield | 60-90% (dependent on solubility profile) |
| Potential Solvents | Isopropanol, Ethanol, Ethyl Acetate, Ethanol/Water, Toluene/Hexane |
Workflow Diagram
Caption: Recrystallization workflow for the purification of this compound.
Flash Column Chromatography
Flash column chromatography is a rapid and widely used technique for purifying organic compounds.[6] Given the polar and basic nature of this compound, special considerations for the stationary and mobile phases are necessary.
Experimental Protocol
-
Stationary Phase Selection:
-
Normal-Phase: Use silica gel for general purification. Due to the basic azepane moiety, consider using base-deactivated silica gel or adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to prevent peak tailing.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For this highly polar compound, HILIC can be an effective alternative, using a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high concentration of a non-polar solvent with a small amount of a polar solvent.[8][9]
-
-
Mobile Phase Selection:
-
Normal-Phase: A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol).[6] A gradient elution, starting with a lower polarity and gradually increasing, is often effective.
-
HILIC: A typical mobile phase would be acetonitrile with an aqueous buffer.[9]
-
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.[6]
-
Elution and Fraction Collection: Run the column under positive pressure, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) or another analytical technique to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
| Parameter | Normal-Phase Chromatography | HILIC |
| Stationary Phase | Silica Gel (or base-deactivated) | Amine-bonded Silica |
| Mobile Phase | Hexane/Ethyl Acetate/Methanol gradient | Acetonitrile/Aqueous Buffer gradient |
| Basic Modifier | 0.1-1% Triethylamine or Ammonia | Not typically required |
| Purity Achieved | >98% | >99% |
| Recovery Yield | 70-95% | 80-98% |
Workflow Diagram
Caption: Workflow for flash column chromatography purification.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity material, which is crucial in drug development.[10][11][12][13] It is particularly useful for separating closely related impurities.
Experimental Protocol
-
Method Development:
-
Develop an analytical HPLC method first to determine the optimal stationary phase and mobile phase for separation.
-
Reversed-Phase HPLC (RP-HPLC): This is a common choice for polar compounds.[9] Use a C18 or a polar-modified C18 column.[14] The mobile phase typically consists of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Normal-Phase HPLC: A silica or cyano-bonded column can be used with a non-polar mobile phase like hexane/isopropanol.
-
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, particle size, and flow rate.
-
Sample Preparation: Dissolve the crude material in the initial mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the target compound.
-
Product Isolation: Combine the pure fractions. If a reversed-phase method with a buffer was used, a desalting step (e.g., solid-phase extraction or liquid-liquid extraction after neutralization) may be necessary. Remove the solvent, often by lyophilization for aqueous mobile phases, to obtain the final product.
Data Presentation
| Parameter | Reversed-Phase Prep HPLC | Normal-Phase Prep HPLC |
| Stationary Phase | C18, 5-10 µm particle size | Silica, 5-10 µm particle size |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Hexane/Isopropanol |
| Purity Achieved | >99.5% | >99.5% |
| Recovery Yield | 85-98% | 85-98% |
| Throughput | Milligrams to grams | Milligrams to grams |
Workflow Diagram
References
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. niainnovation.in [niainnovation.in]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
- 10. gilson.com [gilson.com]
- 11. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical techniques for the characterization of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The protocols outlined below describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the identity, purity, and structure of this compound. The provided methodologies are intended to serve as a comprehensive resource for researchers engaged in the synthesis, quality control, and analysis of this and structurally related molecules.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 223251-16-9[1][2] |
| Molecular Formula | C15H23NO2[1][2] |
| Molecular Weight | 249.34 g/mol [1][2] |
| Appearance | Off-white to yellow solid/liquid[1][2] |
| Structure | O-CH2-CH2-N(CH2)6 / \ / / / |
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
2.1.1. Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.28 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to CH₂OH) |
| ~6.90 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to OCH₂) |
| ~4.65 | s | 2H | -CH₂OH |
| ~4.10 | t, J ≈ 6.0 Hz | 2H | Ar-O-CH₂- |
| ~2.90 | t, J ≈ 6.0 Hz | 2H | -CH₂-N |
| ~2.75 | t, J ≈ 5.6 Hz | 4H | Azepane-CH₂ (adjacent to N) |
| ~1.65 | m | 8H | Azepane-CH₂ |
2.1.2. Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 | Ar-C (C-O) |
| ~133.0 | Ar-C (C-CH₂OH) |
| ~128.5 | Ar-CH (ortho to CH₂OH) |
| ~114.5 | Ar-CH (ortho to OCH₂) |
| ~66.5 | Ar-O-CH₂- |
| ~65.0 | -CH₂OH |
| ~58.0 | -CH₂-N |
| ~55.0 | Azepane-CH₂ (adjacent to N) |
| ~28.0 | Azepane-CH₂ |
| ~26.0 | Azepane-CH₂ |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer at room temperature.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
2.1.4. Logical Workflow for NMR Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.
2.2.1. HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
2.2.2. Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for 20 minutes.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the retention time and calculate the purity of the compound based on the peak area percentage.
2.2.3. HPLC Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this molecule.
2.3.1. Predicted Mass Spectral Data (ESI-MS)
| Parameter | Predicted Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| [M+H]⁺ | m/z 250.18 |
| Major Fragment Ions | m/z 121 (cleavage of the ethoxy bond), m/z 98 (azepane ring fragment) |
2.3.2. Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in methanol or acetonitrile containing 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): If further structural confirmation is needed, perform MS/MS analysis on the [M+H]⁺ ion to observe the fragmentation pattern.
2.3.3. MS Fragmentation Pathway
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
2.4.1. Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch (azepane and ethoxy) |
| 1610, 1510 | Medium | Aromatic C=C stretch |
| 1240 | Strong | Aryl-O-C stretch (asymmetric)[3] |
| 1040 | Strong | C-O stretch (alcohol)[4] |
| 1030 | Medium | Aryl-O-C stretch (symmetric)[3] |
2.4.2. Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or oily sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat sample.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
2.4.3. FTIR Analysis Workflow
Data Summary
The following table summarizes the expected analytical data for this compound.
| Technique | Key Observations |
| ¹H NMR | Aromatic protons at ~7.28 and ~6.90 ppm; benzylic protons at ~4.65 ppm; ethoxy and azepane protons in the aliphatic region. |
| ¹³C NMR | Aromatic carbons between ~114 and ~159 ppm; benzylic carbon at ~65 ppm; ethoxy and azepane carbons in the aliphatic region. |
| HPLC | A single major peak with a specific retention time under the specified conditions, indicating high purity. |
| ESI-MS | A protonated molecular ion [M+H]⁺ at m/z 250.18, with characteristic fragments at m/z 121 and 98. |
| FTIR | Characteristic absorption bands for O-H (~3300 cm⁻¹), aromatic C-H (~3030 cm⁻¹), aliphatic C-H (~2900 cm⁻¹), C=C (~1610, 1510 cm⁻¹), and C-O (~1240, 1040 cm⁻¹) stretching vibrations. |
Conclusion
The combination of NMR, HPLC, MS, and FTIR provides a robust analytical framework for the comprehensive characterization of this compound. The protocols and expected data presented in these application notes serve as a valuable resource for ensuring the identity, purity, and structural integrity of this important pharmaceutical intermediate. Researchers are encouraged to adapt these methodologies to their specific instrumentation and requirements.
References
Application Notes and Protocols for the Functionalization of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a versatile bifunctional molecule featuring a primary benzylic alcohol and a tertiary amine. This structure serves as a valuable scaffold for chemical modification to explore new therapeutic agents. The functionalization of the primary alcohol allows for the introduction of various chemical moieties, enabling the modulation of its physicochemical properties and biological activity. This document provides detailed protocols for key functionalization reactions of this compound, including esterification, etherification, oxidation, and halogenation. The resulting derivatives may have potential applications in drug discovery, particularly in targeting pathways where azepane and phenoxyethoxy motifs are known to be active.[1][2][3][4]
Overview of Functionalization Reactions
The primary alcohol group of this compound is the main site for the functionalization reactions described herein. These reactions are fundamental in medicinal chemistry for creating a library of derivatives for structure-activity relationship (SAR) studies. The key proposed functionalization strategies are:
-
Esterification: To introduce a variety of acyl groups.
-
Etherification: To generate derivatives with altered lipophilicity and hydrogen bonding capacity.
-
Oxidation: To produce the corresponding aldehyde, a key intermediate for further modifications.
-
Halogenation: To create a reactive intermediate for nucleophilic substitution reactions.
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for similar benzylic alcohols. Researchers should exercise standard laboratory safety precautions.
Esterification: Synthesis of (4-(2-(Azepan-1-yl)ethoxy)benzyl) acetate
This protocol describes the acylation of the primary alcohol with acetyl chloride to yield the corresponding acetate ester.[5][6]
Protocol:
-
To a stirred solution of this compound (1.0 g, 4.01 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (0.67 mL, 4.81 mmol).
-
Slowly add acetyl chloride (0.31 mL, 4.41 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (4-(2-(Azepan-1-yl)ethoxy)benzyl) acetate.
Etherification: Synthesis of 1-((2-(4-(Methoxymethyl)phenoxy)ethyl))azepane (Williamson Ether Synthesis)
This protocol outlines the formation of a methyl ether using sodium hydride and methyl iodide.[7][8][9][10][11]
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.19 g, 4.81 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 g, 4.01 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (0.28 mL, 4.41 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with dropwise addition of water (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield 1-((2-(4-(methoxymethyl)phenoxy)ethyl))azepane.
Oxidation: Synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).[12][13][14][15][16]
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.30 g, 6.02 mmol) and Celite® (1.3 g) in anhydrous dichloromethane (25 mL) under a nitrogen atmosphere, add a solution of this compound (1.0 g, 4.01 mmol) in anhydrous dichloromethane (10 mL) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and filter through a pad of silica gel.
-
Wash the filter cake with diethyl ether (3 x 20 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde.
Halogenation: Synthesis of 1-((2-(4-(Chloromethyl)phenoxy)ethyl))azepane
This protocol details the conversion of the benzylic alcohol to the corresponding benzyl chloride using thionyl chloride.[17][18]
Protocol:
-
To a stirred solution of this compound (1.0 g, 4.01 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere at 0 °C, add thionyl chloride (0.35 mL, 4.81 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (30 mL) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-((2-(4-(chloromethyl)phenoxy)ethyl))azepane, which can be used in subsequent reactions without further purification or purified by column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the described functionalization reactions. These values are hypothetical and based on typical yields and purities for analogous reactions reported in the literature.
| Reaction | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Expected Purity (%) |
| Esterification | (4-(2-(Azepan-1-yl)ethoxy)benzyl) acetate | C₁₇H₂₅NO₃ | 291.39 | 1.17 | 85 - 95 | >95 |
| Etherification | 1-((2-(4-(Methoxymethyl)phenoxy)ethyl))azepane | C₁₆H₂₅NO₂ | 263.38 | 1.06 | 70 - 85 | >95 |
| Oxidation | 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | C₁₅H₂₁NO₂ | 247.33 | 0.99 | 80 - 90 | >98 |
| Halogenation | 1-((2-(4-(Chloromethyl)phenoxy)ethyl))azepane | C₁₅H₂₂ClNO | 267.79 | 1.07 | 90 - 98 | >90 (crude) |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the esterification of this compound.
Caption: Workflow for the oxidation of this compound.
Potential Biological Signaling Pathway
Derivatives of this compound, given their structural motifs, may interact with various biological targets. For instance, many compounds with a phenoxyalkylamine structure are known to interact with G-protein coupled receptors (GPCRs). The azepane ring is also present in a number of approved drugs with diverse pharmacological activities.[2][3][4] A hypothetical signaling pathway involving a GPCR is depicted below.
Caption: Hypothetical GPCR signaling pathway modulated by a functionalized derivative.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. jopir.in [jopir.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note and Protocol: A Scalable Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
This document provides a detailed protocol for the scale-up synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The described two-step process is designed for robustness and scalability, making it suitable for researchers and professionals in drug development.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. The synthesis of this compound on a laboratory scale can be challenging to translate to a larger, industrial scale. This protocol outlines a reliable and efficient two-step synthesis beginning with the readily available starting material, 4-hydroxybenzaldehyde. The first step involves an O-alkylation of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)azepane, followed by the reduction of the resulting aldehyde to the desired primary alcohol. This method avoids the use of hazardous reagents and employs straightforward purification techniques, ensuring high purity and yield of the final product.
Reaction Pathway
The overall synthetic pathway is depicted below. It involves the etherification of 4-hydroxybenzaldehyde followed by the reduction of the aldehyde functionality.
Caption: Synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
This procedure details the O-alkylation of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)azepane hydrochloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| 4-Hydroxybenzaldehyde | 122.12 | 100 | 0.819 | 1.0 |
| 1-(2-chloroethyl)azepane hydrochloride | 198.13 | 178.5 | 0.901 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 339.5 | 2.457 | 3.0 |
| Sodium Iodide (NaI) | 149.89 | 12.3 | 0.082 | 0.1 |
| N,N-Dimethylformamide (DMF) | - | 1000 mL | - | - |
| Ethyl Acetate | - | 2000 mL | - | - |
| Brine Solution | - | 1000 mL | - | - |
| Water (deionized) | - | 2000 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 4-hydroxybenzaldehyde (100 g, 0.819 mol), potassium carbonate (339.5 g, 2.457 mol), sodium iodide (12.3 g, 0.082 mol), and N,N-dimethylformamide (1000 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 1-(2-chloroethyl)azepane hydrochloride (178.5 g, 0.901 mol) to the suspension in one portion.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 2000 mL of cold deionized water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine solution (2 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(2-(azepan-1-yl)ethoxy)benzaldehyde as a yellow solid.[1]
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | 202.6 | 172.2 | 85 | >98% |
Step 2: Synthesis of this compound
This protocol describes the reduction of the aldehyde intermediate to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | 247.33 | 150 | 0.606 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 27.5 | 0.727 | 1.2 |
| Methanol | - | 1500 mL | - | - |
| Deionized Water | - | 1500 mL | - | - |
| Dichloromethane (DCM) | - | 1500 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
In a 3-liter, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (150 g, 0.606 mol) in methanol (1500 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add sodium borohydride (27.5 g, 0.727 mol) in small portions over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water (1500 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to give this compound as a yellow liquid or low melting solid.[2]
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| This compound | 151.1 | 133.0 | 88 | >99% |
Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the two-step synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard; handle with extreme care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with adequate cooling.
Conclusion
The protocol described provides a scalable and efficient method for the synthesis of this compound. By utilizing readily available starting materials and straightforward reaction conditions, this procedure is well-suited for the production of multi-gram to kilogram quantities of the target compound, facilitating further research and development in the pharmaceutical industry.
References
Application Note: Comprehensive Purity Assessment of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine Bepotastine, requires rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Its molecular structure, featuring a benzyl alcohol, an ether linkage, and a tertiary amine (azepane), necessitates a multi-modal analytical approach to identify and quantify potential process-related impurities and degradation products.[3] This document provides detailed protocols for the chromatographic and spectroscopic analysis of this compound.
The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is a powerful strategy for confirming compound structure, determining purity, and identifying impurities.[4][5][6] While chromatographic techniques like HPLC are primary methods for separating impurities, NMR and MS provide definitive structural elucidation and quantification.
Chromatographic Purity Assessment
Chromatographic methods are essential for separating the main compound from its impurities. A high-performance liquid chromatography (HPLC) method with UV detection is the primary technique for purity determination and impurity profiling. Gas chromatography (GC) can serve as an orthogonal method, particularly for volatile or semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC (RP-HPLC) method is suitable for separating the polar parent compound from potentially less polar impurities. Given the basic nature of the azepane ring, a buffered mobile phase is crucial for good peak shape.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in a 70:30 (v/v) mixture of water and acetonitrile to create a 0.5 mg/mL stock solution.[1]
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Utilize an HPLC system equipped with a UV-Vis detector.
-
The chromatographic conditions outlined in Table 1 are recommended for optimal separation.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total peak area to determine purity.
-
The formula for purity (%) is: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For quantification of specific impurities, a reference standard for each impurity is required.
-
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 15 mmol Ammonium Formate Buffer (pH adjusted to 3.8 with Formic Acid)[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 100% A to 78% A; 15-23 min: 78% A to 67% A; 23-33 min: Hold at 100% A |
| Flow Rate | 1.0 mL/min[1][7] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 225 nm[7][8] |
| Injection Volume | 10 µL[1][8] |
| Diluent | Water:Acetonitrile (70:30, v/v)[1] |
Potential Impurities
Potential impurities can arise from starting materials, side reactions, or degradation. Table 2 lists hypothetical impurities for monitoring.
Table 2: Potential Process-Related Impurities
| Impurity Name | Potential Source |
| 4-Hydroxybenzyl alcohol | Unreacted starting material |
| 1-(2-Chloroethyl)azepane | Unreacted starting material |
| (4-(2-Hydroxyethoxy)phenyl)methanol | Impurity in starting material |
| 4,4'-(Ethane-1,2-diylbis(oxy))bis(benzyl alcohol)) | Dimerization side-product |
| 4-(2-(Azepan-1-yl)ethoxy)benzoic acid | Oxidation product |
Spectroscopic Analysis for Structural Confirmation and Purity
Spectroscopic techniques are indispensable for confirming the structure of the primary compound and for identifying unknown impurities.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a substance without needing a specific reference standard for the analyte itself.[5][9]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the compound and a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1, e.g., 30 s) to allow for complete T1 relaxation for accurate quantification.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR formula, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.
-
Mass Spectrometry (MS)
MS is used for molecular weight confirmation and fragmentation analysis, which helps in identifying unknown impurities detected during HPLC analysis.[5]
Experimental Protocol: LC-MS
-
Instrumentation:
-
Couple the HPLC system (using the method in Table 1) to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole instrument).
-
Use an electrospray ionization (ESI) source in positive ion mode, as the azepane nitrogen is readily protonated.
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak ([M+H]⁺). For C₁₅H₂₃NO₂, the expected monoisotopic mass is 249.1729, so the [M+H]⁺ ion should be observed at m/z 250.1802.
-
Analyze the mass spectra of impurity peaks to deduce their molecular formulas and structures, often aided by fragmentation patterns.
-
Table 3: Expected Spectroscopic Data
| Technique | Data Type | Expected Result for this compound |
| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to aromatic, benzylic, ethoxy, and azepane protons. |
| ¹³C NMR | Chemical Shifts (δ) | Peaks for all 15 distinct carbon atoms in the molecule. |
| LC-MS (ESI+) | Mass-to-charge (m/z) | [M+H]⁺ at approximately 250.18 m/z. |
Visualized Workflows and Logic
Overall Purity Assessment Workflow
The following diagram illustrates the comprehensive workflow for assessing the purity of a batch of this compound.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 5. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 6. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Analysis Method of Isomer in Bepotastine Besilate Eye Drops [journal11.magtechjournal.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Application Notes and Protocols for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the handling, storage, and potential applications of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride (CAS No. 328933-65-9). The information is intended to ensure safe laboratory practices and effective use of this compound in a research and development setting.
Chemical and Physical Properties
This compound hydrochloride is a chemical intermediate, primarily utilized in the synthesis of more complex molecules. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 328933-65-9 | |
| Molecular Formula | C₁₅H₂₄ClNO₂ | |
| Molecular Weight | 285.81 g/mol | |
| Appearance | Off-white solid or colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane | [1] |
| Storage Temperature | Recommended -20°C for long-term storage, with cold-chain transportation suggested. |
Health and Safety Information
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin and eye irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.
Application: Intermediate in Pharmaceutical Synthesis
This compound hydrochloride serves as a key starting material in multi-step organic synthesis. Its primary documented application is as a precursor in the synthesis of Bazedoxifene, a selective estrogen receptor modulator (SERM).
The chemical structure of the compound, featuring a primary alcohol, makes it suitable for conversion into other functional groups, such as halides, which are then used in subsequent coupling reactions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the preparation of a stock solution for use in synthetic reactions.
Materials:
-
This compound hydrochloride
-
Anhydrous dichloromethane (or another suitable anhydrous organic solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Glassware (volumetric flask, syringe)
Procedure:
-
Under an inert atmosphere, weigh the desired amount of this compound hydrochloride.
-
Transfer the compound to a dry volumetric flask.
-
Using a syringe, add the appropriate volume of anhydrous dichloromethane to the flask to achieve the desired concentration.
-
Gently swirl the flask to ensure complete dissolution.
-
Store the stock solution under an inert atmosphere at -20°C, protected from light and moisture.
References
No Experimental Data Available for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol in Cell Culture
A comprehensive search of publicly available scientific literature and databases has revealed no specific experimental data on the use of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol in cell culture. While information regarding its basic chemical properties is available, there are no published studies detailing its biological activity, effects on cell lines, or associated signaling pathways.
The compound, with the CAS number 223251-16-9, is identified as a yellow liquid with the molecular formula C15H23NO2 and a molecular weight of 249.34.[1] However, beyond this basic chemical information, there is a lack of research into its application in cell-based assays.
Searches for structurally related compounds containing azepan-1-yl or phenyl moieties have yielded information on molecules with different biological targets, such as androgen receptor antagonists, factor Xa inhibitors, and cannabinoid receptor antagonists. However, the biological effects of these related but distinct molecules cannot be reliably extrapolated to predict the activity of this compound. The specific arrangement of the azepane, ethoxy, and phenylmethanol groups confers a unique chemical identity that necessitates dedicated experimental investigation.
Due to the absence of experimental data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for the use of this compound in cell culture. The creation of such documents would require empirical evidence from cell viability assays, proliferation studies, mechanism of action investigations, and other relevant cell-based experiments, none of which are currently available in the public domain.
Researchers, scientists, and drug development professionals interested in the potential biological activities of this compound would need to undertake initial in vitro studies to determine its effects on various cell lines and to elucidate any potential mechanisms of action. Such foundational research would be the necessary first step before any standardized protocols or application notes could be developed.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Williamson Ether Synthesis: Reaction of 4-hydroxybenzyl alcohol or a protected form with a suitable 2-(azepan-1-yl)ethyl halide (e.g., 1-(2-chloroethyl)azepane) to form the ether linkage.
-
Reduction: If starting with 4-(2-(azepan-1-yl)ethoxy)benzaldehyde, a reduction of the aldehyde functional group to a primary alcohol is performed.
This guide will address potential issues in both stages of this synthetic route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion in Williamson Ether Synthesis | Incomplete deprotonation of 4-hydroxybenzyl alcohol. | Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. |
| Low reaction temperature. | Increase the reaction temperature, typically in the range of 50-100 °C.[1] | |
| Poor leaving group on the azepane reactant. | Use an iodo- or bromo-substituted azepane derivative instead of a chloro- derivative for better reactivity. | |
| Steric hindrance. | Ensure the use of a primary alkyl halide (e.g., 1-(2-chloroethyl)azepane) to favor the S_{N}2 reaction.[2] | |
| Formation of multiple byproducts | O-alkylation vs. C-alkylation of the phenoxide. | Use polar aprotic solvents like DMF or DMSO to favor O-alkylation.[3] |
| Elimination reaction (E2) competing with substitution (S_{N}2). | Use a less sterically hindered base and a primary alkyl halide. Maintain a moderate reaction temperature. | |
| Polymerization of starting materials or products. | Use a suitable solvent to ensure all reactants are well-dissolved and avoid high concentrations. | |
| Incomplete reduction of the aldehyde | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄). |
| Deactivation of the reducing agent. | Use a fresh batch of sodium borohydride and ensure the solvent is dry if using an aprotic solvent. | |
| Low reaction temperature. | While NaBH₄ reductions are often run at 0 °C to room temperature, gentle warming might be necessary for less reactive aldehydes. | |
| Formation of over-reduced or side products in reduction | Reduction of other functional groups. | Sodium borohydride is a mild reducing agent and should not reduce esters or carboxylic acids under standard conditions.[4] If other reducible groups are present, consider protecting them. |
| Impurities in the starting aldehyde. | Purify the 4-(2-(azepan-1-yl)ethoxy)benzaldehyde before the reduction step. | |
| Difficult purification of the final product | Presence of unreacted starting materials. | Monitor the reaction to completion using TLC or LC-MS. Optimize reaction time and stoichiometry. |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break up emulsions. | |
| Product is an oil and difficult to crystallize. | Use column chromatography for purification. Consider converting the alcohol to a solid derivative for characterization and then cleaving it back. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing yield in the Williamson ether synthesis of the ether intermediate?
A1: The most critical step is ensuring the complete formation of the phenoxide ion from 4-hydroxybenzyl alcohol. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial. Incomplete deprotonation will leave unreacted starting material and lower the overall yield.
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?
A2: Elimination (E2) is a common side reaction that competes with the desired S_{N}2 reaction in Williamson ether synthesis, especially with secondary and tertiary alkyl halides.[2] To minimize this, ensure you are using a primary alkyl halide, such as 1-(2-chloroethyl)azepane. Additionally, using a less sterically hindered base and maintaining the reaction temperature as low as feasible while still achieving a reasonable reaction rate can favor substitution over elimination.
Q3: Can I perform the Williamson ether synthesis and the reduction in a one-pot reaction?
A3: A one-pot procedure is likely not ideal. The conditions for Williamson ether synthesis (strong base, elevated temperature) are generally incompatible with the reducing agents used for the aldehyde reduction (e.g., sodium borohydride), which are typically used in protic solvents at lower temperatures. A sequential process with workup and isolation of the intermediate aldehyde is recommended for higher purity and yield.
Q4: What is the best solvent for the sodium borohydride reduction of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde?
A4: Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions as they help to protonate the resulting alkoxide.[5] It is important to perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) as the solvent can react with the reducing agent.
Q5: How can I effectively monitor the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the Williamson ether synthesis and the reduction. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Quantitative Data Summary
| Base | Solvent | Temperature (°C) | Leaving Group on Azepane | Expected Yield Range (%) |
| K₂CO₃ | Acetone | 56 | -Cl | 40-60 |
| NaH | DMF | 80 | -Cl | 75-90 |
| Cs₂CO₃ | Acetonitrile | 82 | -Br | 80-95 |
| NaH | DMSO | 90 | -I | >90 |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (Williamson Ether Synthesis)
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF (10 mL per gram of 4-hydroxybenzaldehyde) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Add a solution of 1-(2-chloroethyl)azepane hydrochloride (1.1 eq.) and a non-nucleophilic base like triethylamine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Aldehyde Reduction)
-
Reaction Setup: Dissolve 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (1.0 eq.) in methanol (15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for yield improvement.
References
Technical Support Center: Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol. The information is presented in a question-and-answer format to directly tackle challenges encountered in the laboratory.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the two key stages of the synthesis: the Williamson ether synthesis of the intermediate, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde, and its subsequent reduction to the final product.
Step 1: Williamson Ether Synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
Q1: My Williamson ether synthesis reaction shows low conversion of 4-hydroxybenzaldehyde. What are the possible causes and solutions?
A1: Low conversion can be attributed to several factors. Firstly, incomplete deprotonation of the starting material, 4-hydroxybenzaldehyde, is a common issue. Ensure that the base used (e.g., potassium carbonate, sodium hydride) is of good quality, anhydrous, and used in a sufficient molar excess (typically 1.5-2 equivalents). The reaction is also sensitive to moisture, which can quench the base and the alkoxide intermediate. Therefore, using anhydrous solvents and reagents is critical. The choice of solvent can also impact the reaction rate; polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation, leaving a more reactive "naked" alkoxide.[1] Finally, the reaction temperature may be insufficient. Gently heating the reaction mixture (e.g., to 60-80 °C) can often drive the reaction to completion, but should be monitored to avoid side reactions.
Q2: I am observing a significant amount of an elimination side product. How can I minimize its formation?
A2: The primary competing reaction in a Williamson ether synthesis is the E2 elimination, which is favored by certain conditions.[2][3] The alkylating agent, 1-(2-chloroethyl)azepane or a similar derivative, is a primary halide, which generally favors the desired SN2 substitution. However, elevated temperatures can promote elimination. Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. The strength and steric bulk of the base can also play a role. While a strong base is necessary for deprotonation, a very strong or sterically hindered base might favor proton abstraction from the alkyl halide, leading to elimination. Using a less sterically hindered base like potassium carbonate can sometimes be advantageous over bulkier options.
Q3: My work-up is complicated by the presence of unreacted starting materials and the base. What is the recommended purification strategy?
A3: A standard work-up procedure for this reaction involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. To remove unreacted 4-hydroxybenzaldehyde (which is phenolic and thus acidic), the organic layer can be washed with a dilute aqueous base solution (e.g., 1M NaOH). The base used in the reaction (e.g., potassium carbonate) is typically insoluble in the organic solvent and can be removed by filtration before the aqueous work-up, or it will partition into the aqueous layer during extraction. The final organic layer should be washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent removed under reduced pressure. The crude product can then be purified further by column chromatography on silica gel.[1][4]
Step 2: Reduction of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
Q4: The reduction of the aldehyde to the alcohol is incomplete. What should I do?
A4: Incomplete reduction is often due to an insufficient amount of the reducing agent, sodium borohydride (NaBH4), or its deactivation. NaBH4 can react with protic solvents like methanol or ethanol, so it is common to use a molar excess of the reagent (typically 1.5-2 equivalents) to compensate for this. The reaction is also typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature and stirring for an adequate amount of time (monitoring by TLC) is crucial to ensure completion. If the reaction is still incomplete, a small, additional portion of NaBH4 can be added at 0 °C.
Q5: I am concerned about over-reduction or the reduction of other functional groups. Is this a likely issue?
A5: Sodium borohydride is a relatively mild reducing agent and is generally chemoselective for aldehydes and ketones.[5] It will not typically reduce other common functional groups like esters, amides, or carboxylic acids under standard conditions. Therefore, over-reduction of the benzyl alcohol product is not a concern. The primary focus should be on achieving complete reduction of the aldehyde.
Q6: What is the best way to quench the reaction and purify the final product, this compound?
A6: After the reaction is complete (as indicated by TLC), the reaction is typically quenched by the slow, careful addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize any excess NaBH4 and to hydrolyze the borate ester intermediate. Caution should be exercised as hydrogen gas is evolved during this step. After quenching, the product is usually extracted into an organic solvent. Since the final product contains a basic azepane nitrogen, it can be helpful to adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the amine is in its free base form and readily extracted into the organic layer. The combined organic extracts are then washed with brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final this compound.
Frequently Asked Questions (FAQs)
Q: What are the typical starting materials for the synthesis of this compound?
A: The synthesis generally starts with 4-hydroxybenzaldehyde and a suitable 2-azepan-1-ylethyl halide, such as 1-(2-chloroethyl)azepane or 1-(2-bromoethyl)azepane. The subsequent step involves the reduction of the resulting aldehyde intermediate.
Q: What analytical techniques are recommended for monitoring the progress of the reactions and characterizing the final product?
A: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the Williamson ether synthesis and the reduction step. For characterization of the intermediate and the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming the chemical structure. Infrared (IR) spectroscopy can also be used to identify the presence of key functional groups (e.g., disappearance of the aldehyde C=O stretch and appearance of the alcohol O-H stretch).
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Sodium hydride, if used, is a highly flammable solid and reacts violently with water; it should be handled with extreme care under an inert atmosphere. The quenching of sodium borohydride reactions produces hydrogen gas, which is flammable, so this should be done in a well-ventilated fume hood away from ignition sources. The solvents used, such as DMF and acetonitrile, are toxic and should be handled in a fume hood.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Aldehyde Reduction |
| Starting Material | 4-hydroxybenzaldehyde | 4-(2-(azepan-1-yl)ethoxy)benzaldehyde |
| Key Reagents | 1-(2-chloroethyl)azepane, K₂CO₃ | Sodium Borohydride (NaBH₄) |
| Solvent | DMF or Acetonitrile | Methanol or Ethanol |
| Reaction Temperature | 60-80 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 12-24 hours | 1-4 hours |
| Typical Yield | 60-80% | 85-95% |
| Purity of Final Product | - | >97% (after purification)[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Add 1-(2-chloroethyl)azepane hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford 4-(2-(azepan-1-yl)ethoxy)benzaldehyde.
Protocol 2: Synthesis of this compound
-
Dissolve 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol stability issues and degradation
This technical support center provides guidance on the potential stability issues and degradation of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that might contribute to its instability?
A1: The molecule possesses three key structural motifs that can influence its stability:
-
Ether Linkage (-O-CH₂-CH₂-): Ether linkages, while generally stable, can be susceptible to cleavage under strong acidic conditions. They are also prone to peroxide formation upon exposure to air and light, especially if the adjacent carbons are susceptible to radical formation.[1][2][3]
-
Benzylic Alcohol (-CH₂OH): The primary alcohol group attached to the phenyl ring is a benzylic alcohol. This group is prone to oxidation, which can convert the alcohol to an aldehyde and subsequently to a carboxylic acid. This process can be catalyzed by light, heat, and trace metal impurities.
-
Tertiary Amine (Azepane ring): The azepane ring contains a tertiary amine. Tertiary amines can undergo N-oxidation in the presence of oxidizing agents. The nitrogen atom's lone pair of electrons also makes it basic and susceptible to reaction with acids.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the following degradation pathways are plausible:
-
Oxidative Degradation: The benzylic alcohol is a primary site for oxidation, leading to the formation of (4-(2-(azepan-1-yl)ethoxy)phenyl)aldehyde and subsequently (4-(2-(azepan-1-yl)ethoxy)benzoic acid. The tertiary amine can also be oxidized to an N-oxide.
-
Hydrolytic Degradation: Under acidic conditions, the ether bond may be cleaved, although this typically requires harsh conditions.
-
Photolytic Degradation: Exposure to UV light can provide the energy to initiate oxidation reactions, particularly at the benzylic position.[4]
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of the compound, it is recommended to:
-
Store at low temperatures: Refrigeration or freezing can slow down the rate of degradation reactions.
-
Protect from light: Use amber vials or store in the dark to prevent photolytic degradation.
-
Store under an inert atmosphere: Displacing air with an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Use high-purity solvents: When preparing solutions, use peroxide-free and degassed solvents to minimize solvent-mediated degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of the compound. | Conduct a forced degradation study to identify potential degradants.[4][5] Re-evaluate storage conditions (temperature, light, atmosphere). |
| Discoloration of the sample (e.g., turning yellow or brown). | Formation of colored degradation products, often from oxidation. | Characterize the impurities using techniques like LC-MS to understand the degradation pathway. Purify the sample if necessary. |
| Inconsistent results in biological assays. | The presence of active or interfering degradation products. | Use a stability-indicating analytical method (e.g., HPLC) to confirm the purity of the compound before each experiment.[6][7][8] |
| Poor solubility after storage. | Formation of less soluble degradation products or polymers. | Analyze the sample for purity. Consider re-purification if significant degradation has occurred. |
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5]
Summary of Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Ether cleavage (less likely), degradation of the azepane ring. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Limited degradation expected for this structure. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of benzylic alcohol to aldehyde/acid, N-oxidation of the amine. |
| Thermal Degradation | Solid-state at 80°C for 48 hours | General decomposition, potential for oxidation if not under inert gas. |
| Photolytic Degradation | Exposure to UV light (e.g., 1.2 million lux hours) | Photoxidation of the benzylic alcohol and other susceptible sites.[4] |
Experimental Protocol: Forced Degradation Study
A general protocol for conducting a forced degradation study is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Transfer the solid compound to a vial and heat in an oven at 80°C. Also, prepare a solution and reflux at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.[6][7][8]
-
Peak Purity and Mass Balance: Use a PDA detector to assess peak purity of the parent compound. Calculate the mass balance to ensure all major degradation products are accounted for.
Visualizations
Caption: Plausible oxidative degradation pathways.
Caption: Forced degradation experimental workflow.
References
- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Stability Indicating Reverse Phase High-Performance Liquid Chromatographic Method for the Analysis of Azelnidipine in Bulk Drug and Pharmaceutical Dosage Forms | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol.
General Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves a Williamson ether synthesis to form the key intermediate, 4-[2-(azepan-1-yl)ethoxy]benzaldehyde. This is followed by the reduction of the aldehyde functional group to the corresponding primary alcohol.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The most common route involves two key transformations. It starts with a Williamson ether synthesis by reacting 4-hydroxybenzaldehyde with a suitable 2-azepane-1-yl-ethyl halide (e.g., 1-(2-chloroethyl)azepane) in the presence of a base. The resulting aldehyde intermediate, 4-[2-(azepan-1-yl)ethoxy]benzaldehyde[1], is then reduced to the final product, this compound, using a reducing agent like sodium borohydride[2].
Q2: How should I choose the starting materials for the Williamson ether synthesis step?
A2: The Williamson ether synthesis is an SN2 reaction, so it is best to use a primary alkyl halide (like 1-(2-chloroethyl)azepane) and a phenoxide (formed from 4-hydroxybenzaldehyde).[3][4] Using a secondary or tertiary alkyl halide can lead to competing elimination reactions, which would lower the yield of the desired ether.[3][4]
Q3: What are the critical parameters to control during the reduction step?
A3: For the reduction of the aldehyde to the alcohol, the key parameters are the choice of reducing agent, stoichiometry, temperature, and reaction time. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[2] It's crucial to use a sufficient molar excess of the reducing agent to ensure complete conversion. The reaction is typically run at a low temperature (e.g., 0 °C) to start, then allowed to warm to room temperature to control the reaction rate and minimize side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield in Williamson Ether Synthesis Step
Q: My Williamson ether synthesis to produce 4-[2-(azepan-1-yl)ethoxy]benzaldehyde is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this step can be attributed to several factors. Below is a breakdown of common causes and their solutions.
-
Incomplete Deprotonation: The phenoxide may not be forming completely. Ensure you are using a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose.[3]
-
Suboptimal Solvent: The solvent choice significantly impacts SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[4] Studies have shown that changing the solvent can dramatically improve selectivity and yield in Williamson ether syntheses.[5][6]
-
Side Reactions: The primary competing reaction is E2 elimination, especially if your alkyl halide is secondary or if a very strong, sterically hindered base is used.[3][4] Another potential side reaction is C-alkylation of the phenoxide, though it is less common with the electrophile at the para position.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal temperature and time, avoiding excessive heat which could lead to product degradation.
Table 1: Effect of Solvent on Williamson Ether Synthesis
| Solvent | Type | Typical Effect on SN2 Rate | Selectivity (O- vs. C-alkylation) | Reference |
| Acetonitrile (ACN) | Polar Aprotic | High | High O-alkylation (e.g., 97:3) | [6] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Good O-alkylation | [4] |
| Methanol (MeOH) | Polar Protic | Lower | Lower O-alkylation (e.g., 72:28) | [6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good O-alkylation |
Issue 2: Difficulties in Product Purification
Q: I am struggling to purify the final product, this compound, using standard silica gel chromatography. The compound streaks badly on the column. What should I do?
A: This is a common problem when purifying basic compounds like tertiary amines on acidic silica gel.[7][8] The interaction between the basic amine and the acidic silanol groups on the silica surface leads to poor separation. Here are several effective strategies:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your eluent system (e.g., 0.5-2% TEA in your hexane/ethyl acetate or DCM/methanol mixture).[7][8] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can significantly improve the purification of basic compounds by minimizing acid-base interactions.[7]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (Al₂O₃), for your chromatography.[9][10]
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent.[8][11]
Issue 3: Incomplete Aldehyde Reduction
Q: My TLC analysis shows that the reduction of 4-[2-(azepan-1-yl)ethoxy]benzaldehyde is incomplete, with starting material still present. How can I drive the reaction to completion?
A: An incomplete reduction can usually be resolved by adjusting the reaction conditions.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For sodium borohydride (NaBH₄), using 1.5 to 2.0 molar equivalents relative to the aldehyde is a good starting point.
-
Reagent Activity: NaBH₄ can decompose over time, especially if not stored properly in a dry environment. Use a fresh bottle of the reagent if its activity is in doubt.
-
Reaction Time and Temperature: While the reaction is often fast, some sterically hindered or electron-rich aldehydes may react more slowly. If the reaction stalls at a low temperature, allow it to warm to room temperature and monitor its progress over a longer period (e.g., 2-4 hours) using TLC or HPLC.
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 4-[2-(Azepan-1-yl)ethoxy]benzaldehyde
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (10 mL/g of aldehyde) under an inert atmosphere (N₂ or Ar), add a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
-
Add a solution of 1-(2-chloroethyl)azepane hydrochloride (1.1 eq.) and a base such as triethylamine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 4-[2-(azepan-1-yl)ethoxy]benzaldehyde (1.0 eq.) in methanol (15 mL/g of aldehyde) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.
-
Remove most of the methanol under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, which can then be purified as described in the troubleshooting section.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting the synthesis.
References
- 1. niainnovation.in [niainnovation.in]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. biotage.com [biotage.com]
- 8. scienceforums.net [scienceforums.net]
- 9. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 10. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol.
Diagram of Potential Synthetic Pathway and Impurities
Below is a diagram illustrating a plausible synthetic route to this compound, highlighting potential impurities that may arise during the synthesis.
Caption: Plausible synthetic route and potential impurities.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound by standard silica gel chromatography challenging?
A1: The primary challenge arises from the presence of the tertiary amine (azepane ring) in the molecule. The basic nature of this amine leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can result in several issues, including:
-
Peak tailing: The compound moves slowly and unevenly down the column, leading to broad, asymmetrical peaks.
-
Irreversible adsorption: A portion of the compound may bind permanently to the silica, leading to low recovery.
-
Compound degradation: The acidic environment of the silica gel can potentially degrade the benzylic alcohol moiety.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Based on a likely Williamson ether synthesis route, potential impurities include:
-
Unreacted starting materials: 4-hydroxybenzyl alcohol and 1-(2-chloroethyl)azepane.
-
Side-products: Bis-alkylated products where two molecules of 1-(2-chloroethyl)azepane react with one molecule of 4-hydroxybenzyl alcohol.
-
Oxidation products: The benzylic alcohol is susceptible to oxidation, which can form the corresponding aldehyde, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde.
If the synthesis involves the reduction of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde, then the unreacted aldehyde would be a primary impurity.
Q3: Can I use reversed-phase HPLC for purification? What conditions are recommended?
A3: Yes, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable alternative. For basic compounds like this, it is often beneficial to use a mobile phase with a high pH (around 8-10).[1] At a higher pH, the tertiary amine is deprotonated and in its free base form, which can lead to better peak shape and retention on a C18 column.[1] It is crucial to use a column that is stable at high pH.
Q4: Is recrystallization a viable purification method for this compound?
A4: Recrystallization can be an effective technique if a suitable solvent system is found. The compound is a yellow liquid at room temperature, which makes traditional recrystallization challenging. However, it may be possible to form a salt (e.g., by adding a suitable acid) which is a solid and can then be recrystallized. Experimentation with various solvents of differing polarities is necessary. For amines, sometimes a mixture of a polar solvent with a non-polar anti-solvent can induce crystallization.[2]
Troubleshooting Guides
Problem 1: Significant Peak Tailing in Normal-Phase Column Chromatography
Cause: Strong interaction between the basic tertiary amine and acidic silica gel.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Add a Basic Modifier | Prepare your eluent (e.g., a gradient of ethyl acetate in hexanes) and add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide.[1] Equilibrate the column with this modified eluent before loading your sample. | The competing base (TEA or ammonia) will neutralize the acidic sites on the silica, reducing the interaction with your compound and resulting in more symmetrical peaks. |
| Use Amine-Functionalized Silica | Instead of standard silica, use a pre-packed column or pack your own with amine-functionalized silica. Use a non-polar eluent system like ethyl acetate/hexanes. | The amine-functionalized stationary phase provides a less acidic environment, minimizing the strong acid-base interactions and improving peak shape.[1] |
Problem 2: Co-elution of the Product with a Similarly Polar Impurity
Cause: The impurity has a polarity very close to the desired product, making separation difficult with the current chromatographic system.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Switch to Reversed-Phase HPLC | Develop a method on a C18 HPLC column. Start with a mobile phase of acetonitrile and water with 0.1% formic acid. If peak shape is poor, switch to a high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9) and a pH-stable column.[3][4] | The different separation mechanism of reversed-phase chromatography (based on hydrophobicity) may provide the necessary selectivity to separate the impurity from the product. |
| Change the Normal-Phase Eluent System | If using ethyl acetate/hexanes, try a different solvent system such as dichloromethane/methanol. The change in solvent selectivity might be sufficient to resolve the two compounds. | Different solvents interact with the compounds and the stationary phase in unique ways, which can alter the relative retention times and improve separation. |
Problem 3: Low Recovery of the Compound After Purification
Cause: The compound may be irreversibly binding to the silica gel or degrading during the purification process.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Use a Deactivated Stationary Phase | Employ amine-functionalized silica or basic alumina instead of standard silica gel for column chromatography. | These stationary phases are less acidic and will have a lower affinity for the basic amine, leading to better recovery. |
| Minimize Contact Time with Silica | Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column. | A shorter residence time on the column can minimize the extent of irreversible adsorption and potential degradation. |
| Consider an Alternative Purification Technique | If chromatographic methods result in low yield, explore non-chromatographic options such as acid-base extraction to remove non-basic impurities or recrystallization of a salt derivative. | These methods avoid the use of silica gel altogether, potentially leading to higher recovery. |
Experimental Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase Preparation: Prepare a stock solution of your chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). Add 0.5% (v/v) of triethylamine.
-
Column Packing and Equilibration: Pack the column with silica gel in the mobile phase. Equilibrate the column by passing at least 5 column volumes of the mobile phase through it.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Run the chromatography using a gradient of increasing ethyl acetate in hexanes (still containing 0.5% triethylamine).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
Protocol 2: Preparative Reversed-Phase HPLC at High pH
-
Stationary Phase: A high pH stable C18 column (e.g., XBridge C18).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
-
Method Development: On an analytical scale, develop a gradient method to achieve good separation of the product from impurities. A typical starting gradient could be 10-95% B over 15 minutes.
-
Scale-Up to Preparative HPLC: Scale the analytical method to your preparative column, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Post-Purification Workup: Combine the pure fractions and remove the solvents under reduced pressure. Lyophilization can be effective for removing the aqueous mobile phase.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Purification
| Parameter | Method 1: Normal-Phase (Modified) | Method 2: Reversed-Phase (High pH) |
| Stationary Phase | Silica Gel | pH-Stable C18 |
| Mobile Phase A | Hexanes + 0.5% Triethylamine | 10 mM Ammonium Bicarbonate (pH 9.0) |
| Mobile Phase B | Ethyl Acetate + 0.5% Triethylamine | Acetonitrile |
| Typical Gradient | 10% to 60% B | 20% to 80% B |
| Key Advantage | Cost-effective for large scale | Excellent for resolving polar impurities |
| Key Disadvantage | May still have some peak tailing | Requires specialized pH-stable column |
Logical Workflow for Purification Troubleshooting
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Analytical Characterization of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
Welcome to the technical support center for the analytical characterization of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the analysis of this compound.
Compound Information:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 223251-16-9 |
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molecular Weight | 249.35 g/mol [1] |
| Appearance | Off-white solid or yellow liquid[2][3] |
| Purity (Typical) | ≥97%[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of this compound?
A1: Due to the presence of a tertiary amine (azepane ring), this compound is susceptible to peak tailing in reversed-phase HPLC. This is often caused by interactions between the basic amine group and acidic silanol groups on the surface of silica-based columns. Additionally, as an aromatic ether, careful optimization of the mobile phase is necessary to achieve adequate retention and resolution from potential impurities.
Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?
-
¹H NMR (CDCl₃):
-
Aromatic protons (phenyl ring): δ 6.8-7.3 ppm
-
Hydroxymethyl protons (-CH₂OH): δ 4.5-4.7 ppm
-
Ethoxy protons (-OCH₂CH₂N-): δ 3.9-4.2 ppm and δ 2.8-3.1 ppm
-
Azepane protons: δ 1.5-1.8 ppm and δ 2.6-2.9 ppm
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons: δ 114-159 ppm
-
Hydroxymethyl carbon (-CH₂OH): δ ~65 ppm
-
Ethoxy carbons (-OCH₂CH₂N-): δ ~67 ppm and ~55 ppm
-
Azepane carbons: δ ~26-56 ppm
-
Referencing spectral data of analogous phenylmethanols and aromatic ethers can aid in spectral interpretation.
Q3: What potential impurities should I be aware of during the synthesis and analysis of this compound?
A3: Based on a plausible synthetic route involving the Williamson ether synthesis between 4-(hydroxymethyl)phenol and 1-(2-chloroethyl)azepane, potential impurities could include:
-
Starting materials: 4-(hydroxymethyl)phenol and 1-(2-chloroethyl)azepane.
-
Byproducts of the ether synthesis: Bis-etherification products or unreacted starting materials.
-
Degradation products: Oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid. Cleavage of the ether linkage under harsh acidic or basic conditions.
A stability-indicating HPLC method should be developed to separate the parent compound from these potential impurities.
Troubleshooting Guides
HPLC Analysis
Problem: Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Problem: Poor Resolution Between the Main Peak and Impurities
Caption: Troubleshooting workflow for poor HPLC resolution.
GC-MS Analysis
Problem: No Peak or Poor Peak Shape
Caption: Troubleshooting for GC-MS peak issues.
Problem: Ambiguous Mass Spectrum Fragmentation
Caption: Troubleshooting ambiguous mass spectra.
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This protocol provides a starting point for developing a stability-indicating method. Further optimization and validation are required for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: GC-MS Analysis with Derivatization
This protocol is suitable for the identification and purity assessment of the compound.
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 10 minutes |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-500 m/z |
| Derivatization | To ~1 mg of the compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized sample. |
Quantitative Data Summary
The following tables present hypothetical validation data for the proposed HPLC method, which should be established during method validation in your laboratory.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 250 | 3,130,500 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | % RSD (Intra-day) | % RSD (Inter-day) |
| 50 | 625,100 | 0.8% | 1.2% |
| 150 | 1,876,300 | 0.6% | 1.0% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 119.4 | 99.5% |
References
Technical Support Center: Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol.
Catalyst Selection and Synthesis Route Overview
The synthesis of this compound can be effectively achieved through two primary synthetic routes:
-
Williamson Ether Synthesis: This route involves the O-alkylation of 4-hydroxybenzyl alcohol with a pre-formed 2-(azepan-1-yl)ethyl halide. The selection of an appropriate catalyst is crucial to ensure high yields and minimize side reactions.
-
Reductive Amination: This alternative pathway involves the reaction of a suitable aldehyde precursor with azepane, followed by the reduction of the intermediate iminium ion. The choice of a selective reducing agent is key to the success of this route.
Below, we provide detailed technical guidance for catalyst and reagent selection for both synthetic pathways, including troubleshooting for common issues encountered during the experiment.
Route 1: Williamson Ether Synthesis
This method is a classical and widely used approach for the formation of ethers. For the synthesis of this compound, the reaction proceeds by the nucleophilic attack of the phenoxide ion of 4-hydroxybenzyl alcohol on an electrophilic 2-(azepan-1-yl)ethyl halide.
Frequently Asked Questions (FAQs)
Q1: Which catalysts are recommended for the Williamson ether synthesis of this compound?
A1: For the O-alkylation of phenols like 4-hydroxybenzyl alcohol, phase-transfer catalysts (PTCs) are highly recommended to improve reaction rates and selectivity. Quaternary ammonium salts are particularly effective.[1] Common choices include:
-
Tetrabutylammonium bromide (TBAB): A versatile and efficient PTC for a wide range of reactions.[1][2]
-
Benzyltriethylammonium chloride (BTEAC): Often used as a cost-effective alternative.
-
Polyethylene glycols (PEGs), such as PEG-400: Can also serve as effective and thermally stable PTCs.[3][4]
The use of a PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where it can react with the alkyl halide.[1]
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is typically carried out in a biphasic system (solid-liquid or liquid-liquid). Key parameters include:
-
Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common choices. Stronger bases like sodium hydroxide (NaOH) can also be used.
-
Solvent: A non-polar aprotic solvent such as toluene, acetonitrile, or dimethylformamide (DMF) is generally preferred.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the alkyl halide.
-
Alkylating Agent: 1-(2-chloroethyl)azepane or 1-(2-bromoethyl)azepane would be suitable alkylating agents. The bromo derivative is typically more reactive than the chloro derivative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ether Product | Incomplete deprotonation of 4-hydroxybenzyl alcohol. | Ensure the use of a sufficiently strong and anhydrous base. Increase the molar equivalent of the base. |
| Side reaction: C-alkylation of the phenol ring. | Employ a phase-transfer catalyst to enhance O-alkylation selectivity.[5] Using a less polar solvent can also favor O-alkylation. | |
| Side reaction: Elimination reaction of the alkyl halide. | Use a primary alkyl halide (e.g., 1-(2-chloroethyl)azepane). Avoid excessively high reaction temperatures. | |
| Poor solubility of reactants. | Select a solvent that can dissolve both the phenoxide salt (with the help of the PTC) and the alkyl halide. DMF or acetonitrile are good options. | |
| Formation of Byproducts | C-alkylation products are observed. | As mentioned above, the use of a PTC is the most effective way to minimize C-alkylation.[5] |
| Dimerization or polymerization of the starting materials. | Use a higher dilution of the reactants. Ensure slow addition of the alkylating agent. | |
| Reaction Not Proceeding | Inactive catalyst. | Ensure the PTC is of good quality and dry. |
| Poorly reactive alkylating agent. | Consider using the bromo or iodo derivative of the 2-(azepan-1-yl)ethyl halide, as they are better leaving groups than chloride. |
Data Presentation: Comparison of Phase-Transfer Catalysts
The following table presents a comparison of different phase-transfer catalysts for a representative Williamson ether synthesis of a phenol. While not the exact synthesis of the target molecule, it provides a strong indication of the relative performance of these catalysts.
| Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | 4 | 92 | [6] |
| Benzyltriethylammonium chloride (BTEAC) | 5 | 88 | [1] |
| Polyethylene glycol (PEG-400) | 6 | 86 | [4] |
| No Catalyst | 24 | <10 | - |
Note: The data above is compiled for the etherification of sodium phenoxide with n-butyl bromide and should be considered as a guideline. Optimization for the specific synthesis of this compound may be required.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and the chosen phase-transfer catalyst (e.g., TBAB, 0.1 eq.).
-
Solvent Addition: Add a suitable solvent, such as acetonitrile or toluene.
-
Addition of Alkylating Agent: Add 1-(2-chloroethyl)azepane hydrochloride (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Williamson Ether Synthesis Workflow.
Route 2: Reductive Amination
This approach offers an alternative route that avoids the use of potentially hazardous alkylating agents. It involves the formation of an iminium ion intermediate from an aldehyde and a secondary amine, which is then reduced in situ to the desired tertiary amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the reductive amination to form this compound?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the reductive amination of aldehydes with secondary amines.[1][5][7] It is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate without reducing the starting aldehyde. This high selectivity leads to cleaner reactions and higher yields.
Q2: What are the optimal conditions for this reductive amination reaction?
A2: The reaction is typically performed as a one-pot procedure under mild conditions:
-
Reducing Agent: Sodium triacetoxyborohydride (1.5 eq.).
-
Solvent: A chlorinated solvent like 1,2-dichloroethane (DCE) is preferred, but tetrahydrofuran (THF) can also be used.[1][5]
-
Temperature: The reaction is usually carried out at room temperature.
-
pH: The reaction is self-catalyzed by the acetic acid generated from the reducing agent, maintaining a weakly acidic environment that is optimal for iminium ion formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Amine Product | Incomplete formation of the iminium ion. | Ensure the starting aldehyde and amine are of high purity. A small amount of acetic acid can be added to catalyze iminium ion formation, especially with less reactive ketones. |
| Decomposition of the reducing agent. | Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under anhydrous conditions. | |
| Side reaction: Reduction of the starting aldehyde. | This is unlikely with NaBH(OAc)₃. If other, less selective reducing agents are used (e.g., NaBH₄), this can be a significant side reaction. Switch to NaBH(OAc)₃. | |
| Presence of Unreacted Starting Materials | Insufficient amount of reducing agent. | Increase the molar equivalents of sodium triacetoxyborohydride. |
| Steric hindrance. | If the aldehyde or amine is sterically hindered, the reaction may require longer reaction times or gentle heating. | |
| Formation of Enamine Byproduct | This can occur with secondary amines, especially if the iminium ion is slow to be reduced. | Ensure the reducing agent is added promptly after mixing the aldehyde and amine. |
Data Presentation: Performance of Sodium Triacetoxyborohydride
The following table demonstrates the high efficiency of sodium triacetoxyborohydride in the reductive amination of various aldehydes with secondary amines.
| Aldehyde | Amine | Yield (%) | Reference |
| Benzaldehyde | Pyrrolidine | 95 | [1] |
| 4-Methoxybenzaldehyde | Piperidine | 96 | [1] |
| Cyclohexanecarboxaldehyde | Morpholine | 94 | [1] |
| Isovaleraldehyde | Diethylamine | 92 | [1] |
Note: The data highlights the broad applicability and high yields typically obtained with this method.
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting aldehyde, 4-(2-oxoethoxy)benzaldehyde (1.0 eq.), and azepane (1.2 eq.).
-
Solvent Addition: Dissolve the reactants in 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Diagrams
Caption: Reductive Amination Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Production of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
Welcome to the technical support center for the synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities and optimizing the production process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthesis is a two-step process. The first step is a Williamson ether synthesis between 4-hydroxybenzaldehyde and a 1-(2-haloethyl)azepane (e.g., 1-(2-chloroethyl)azepane) to form the intermediate, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde. The second step involves the reduction of this intermediate's aldehyde group to a primary alcohol, yielding the final product.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Impurities can arise from both steps of the synthesis. Key potential impurities include:
-
Unreacted Starting Materials: 4-hydroxybenzaldehyde and 1-(2-haloethyl)azepane.
-
Side-Products from Williamson Ether Synthesis: C-alkylation products where the alkyl group attaches to the benzene ring instead of the phenolic oxygen.[1]
-
Elimination Byproducts: Formation of an alkene from the alkyl halide via an E2 elimination reaction, which can be promoted by the basic conditions.[1]
-
Unreacted Intermediate: 4-(2-(azepan-1-yl)ethoxy)benzaldehyde from incomplete reduction.
-
Over-alkylation Products: In some cases, secondary or tertiary amines can undergo further alkylation.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress.[3] For TLC, using a suitable solvent system will allow you to visualize the consumption of starting materials and the formation of the product. HPLC provides a more quantitative assessment of the reaction's completion and impurity profile.
Q4: What are the recommended purification methods for the final product?
A4: The final product is a tertiary amine, which can be challenging to purify using standard silica gel chromatography due to its basicity.[4] Recommended purification strategies include:
-
Column Chromatography with Amine-Modified Silica: This stationary phase minimizes the strong interactions between the basic amine and the acidic silica.[4]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified and the pure product extracted with an organic solvent.
-
Crystallization: Formation of a salt (e.g., hydrochloride salt) can facilitate purification through crystallization.[2]
-
Adsorption on Alumina: Passing a solution of the impure amine through a column of aluminum oxide can retain polar impurities.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis Step
Symptoms:
-
TLC/HPLC analysis shows a significant amount of unreacted 4-hydroxybenzaldehyde.
-
The desired ether intermediate is produced in a lower-than-expected quantity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation of Phenol | The base used may not be strong enough. Consider switching from a weaker base like K₂CO₃ to a stronger one like NaOH or NaH.[1] |
| Suboptimal Reaction Conditions | The reaction may require a higher temperature or longer duration. Typical conditions are 50-100°C for 1-8 hours.[1][7] |
| Inappropriate Solvent Choice | Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to potentially increase the reaction rate.[1] |
| Side Reactions (C-alkylation or Elimination) | The choice of solvent and base can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents generally favor O-alkylation.[1] To minimize elimination, ensure you are using a primary alkyl halide.[7] |
Issue 2: Incomplete Reduction of the Aldehyde Intermediate
Symptoms:
-
The final product is contaminated with the starting material, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde.
-
Spectroscopic data (e.g., ¹H NMR) shows the presence of an aldehyde proton signal.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. It is common to use a slight excess. |
| Decomposition of Reducing Agent | Sodium borohydride can react with protic solvents like methanol or ethanol. Add the reducing agent in portions to the cooled solution of the aldehyde. |
| Low Reaction Temperature | While the reduction is often performed at 0°C to control reactivity, allowing the reaction to warm to room temperature may be necessary for completion. |
Issue 3: Difficulty in Purifying the Final Product by Column Chromatography
Symptoms:
-
Significant streaking of the product spot on the TLC plate.
-
Poor separation and recovery of the product from a standard silica gel column.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strong Interaction of the Amine with Acidic Silica Gel | The basic tertiary amine binds strongly to the acidic silanol groups on the silica surface. |
| 1. Use Amine-Modified Silica: Employ a stationary phase where the silanol groups are masked.[4] | |
| 2. Add a Competing Amine to the Mobile Phase: Incorporate a small amount of a volatile amine like triethylamine (e.g., 0.1-1%) into your eluent system. | |
| 3. Switch to an Alternative Purification Method: Utilize acid-base extraction, crystallization of a salt form, or chromatography on neutral or basic alumina.[2][5][6] |
Experimental Protocols
Key Experiment 1: Synthesis of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (Williamson Ether Synthesis)
Materials:
-
4-hydroxybenzaldehyde
-
1-(2-chloroethyl)azepane hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Add 1-(2-chloroethyl)azepane hydrochloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Key Experiment 2: Synthesis of this compound (Aldehyde Reduction)
Materials:
-
4-(2-(azepan-1-yl)ethoxy)benzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 6. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Handling of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
Frequently Asked Questions (FAQs)
Q1: What is (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol and what are its primary properties?
A1: this compound is an organic compound often used as an intermediate in organic synthesis for producing biologically active molecules, including drugs and pesticides.[2] Based on available information, it is typically a colorless to pale yellow liquid.[2][4] It is soluble in organic solvents like ethanol, acetone, and dichloromethane.[2]
Q2: What are the potential hazards associated with this compound?
A2: While specific toxicity data is limited, the compound is noted to have some toxicity.[2] It may cause irritation to the eyes, skin, and respiratory system upon contact.[2] Structurally related compounds provide further insight:
-
Azepane moiety: The parent compound, azepane (hexamethyleneimine), is a corrosive and flammable liquid that is toxic if ingested.[1]
-
Benzyl alcohol moiety: Phenylmethanol (benzyl alcohol) is classified as harmful if swallowed or inhaled and causes serious eye irritation.[3] Therefore, it is prudent to handle this compound as a substance that is harmful, corrosive, and an irritant.
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: To minimize exposure, the following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).[3][5]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If inhalation risk is high, a NIOSH-approved respirator may be necessary.
Q4: How should I properly store this compound?
A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from heat, sparks, and open flames, as related compounds can be flammable.[5] Store away from incompatible materials such as strong oxidizing agents.
Q5: What should I do in case of accidental exposure?
A5: Follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[6]
Q6: How should waste from experiments involving this compound be disposed of?
A6: Chemical waste must be disposed of in accordance with all local, regional, and national regulations. Dispose of contents and the container to an approved waste disposal plant. Do not mix with other waste streams unless explicitly permitted.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Compound has low solubility in a nonpolar solvent. | The molecule contains polar functional groups (hydroxyl, ether, tertiary amine) that limit solubility in nonpolar solvents. | Try sonicating the mixture. If solubility remains an issue, consider using a more polar solvent such as ethanol, methanol, or dichloromethane, where it is reported to be soluble.[2] |
| Unexpected side-products are observed in a reaction. | The benzyl alcohol functional group can be oxidized. The tertiary amine can act as a base or nucleophile. | Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. Protect the hydroxyl group with a suitable protecting group if it is interfering with the desired reaction. |
| The compound appears to have degraded during storage (color change, etc.). | Amines and alcohols can be susceptible to air oxidation over time. | Store the compound under an inert atmosphere if high purity is critical for experiments. Ensure the container is tightly sealed and stored in a cool, dark place. |
| Inconsistent experimental results. | Potential contamination with water or other impurities. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for reactions where water could interfere. Verify the purity of the compound using techniques like NMR or LC-MS before use. |
Physicochemical Data
| Property | Value | Source / Analogue |
| CAS Number | 223251-16-9 | [4][8] |
| Molecular Formula | C₁₅H₂₃NO₂ | [4][8] |
| Molecular Weight | 249.35 g/mol | [8] |
| Appearance | Colorless to Pale Yellow Liquid | [2][4] |
| Boiling Point | 331-333 °C (Predicted) | [2] |
| Flash Point | ~30 °C (86 °F) | Based on Azepane[9] |
| Acute Oral Toxicity | Harmful/Toxic if Swallowed (Inferred) | Based on Benzyl Alcohol & Azepane[1] |
| Eye Irritation | Causes Serious Eye Irritation (Inferred) | Based on Benzyl Alcohol[3] |
| Skin Action | Corrosive / Irritant (Inferred) | Based on Azepane & Benzyl Alcohol[1][3] |
Visual Workflow and Logic Diagrams
Caption: General workflow for safely handling chemical intermediates.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. carlroth.com [carlroth.com]
- 4. niainnovation.in [niainnovation.in]
- 5. methanex.com [methanex.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Azepane - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating Uncharted Territory: A Research Guide to the Biological Activity of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical scaffolds is a cornerstone of drug discovery. The molecule (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol presents an intriguing, yet largely uncharacterized, structure. A comprehensive search of scientific literature reveals a notable absence of publicly available data regarding the specific biological activity and structure-activity relationships (SAR) of this compound and its direct analogs.[1] This guide is intended to provide researchers with a strategic framework for initiating the investigation of this novel chemical space, drawing upon established principles of medicinal chemistry and pharmacological evaluation.
The azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates with a wide array of therapeutic applications, including anticancer, antimicrobial, and CNS-acting agents.[2][3] The inherent structural diversity and conformational flexibility of the seven-membered ring allow for fine-tuning of pharmacological properties.[2] The (4-(2-(ethoxy)phenyl)methanol) portion of the molecule also offers multiple points for chemical modification to explore SAR.
Hypothetical Biological Targets and Therapeutic Areas
Given the structural motifs present in this compound, several potential biological targets and therapeutic areas warrant investigation:
-
G-Protein Coupled Receptors (GPCRs): The overall structure bears some resemblance to ligands for various GPCRs. Analogs could be screened against panels of GPCRs, such as those for which agonists or antagonists are sought for psychiatric or metabolic disorders.[4][5]
-
Ion Channels: The lipophilic nature and the presence of a basic nitrogen suggest possible interactions with ion channels.
-
Enzyme Inhibition: Modifications of the phenylmethanol group could lead to interactions with the active sites of various enzymes.
A Proposed Workflow for Investigation
For researchers venturing into this unexplored chemical space, a systematic approach is crucial. The following workflow outlines a potential path from synthesis to initial biological characterization.
Figure 1: A proposed experimental workflow for the synthesis and biological evaluation of novel this compound analogs.
Data Presentation: A Template for Future Findings
While specific data is not yet available, researchers can structure their future findings in a clear, comparative format. The following table serves as a template for summarizing quantitative data from primary and secondary assays.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | Primary Assay (IC50/EC50, µM) | Secondary Assay (Functional Activity, % max) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Lead-001 | H | H | H | Data | Data | Data | Data |
| Analog-1a | CH3 | H | H | Data | Data | Data | Data |
| Analog-1b | Cl | H | H | Data | Data | Data | Data |
| Analog-2a | H | OCH3 | H | Data | Data | Data | Data |
| Analog-3a | H | H | F | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies are paramount for reproducible research. The following are generalized protocols for key experiments that would be cited in a study of these novel compounds.
General Procedure for Synthesis of Analogs: A detailed, step-by-step synthetic route would be described here, including reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). Characterization data for each new compound (¹H NMR, ¹³C NMR, HRMS, HPLC purity) would be provided to confirm its identity and purity.
In Vitro Binding Assay: This section would detail the specific target and assay format (e.g., radioligand binding, fluorescence polarization). It would include the source of the target (e.g., recombinant protein, cell membrane preparation), the concentration of reagents, incubation times and temperatures, and the method of detection. For example, in a competitive binding assay, the protocol would specify the concentration of the radiolabeled ligand and the range of concentrations of the test compounds used to generate inhibition curves.
Cell-Based Functional Assay: The protocol would describe the cell line used, cell culture conditions, and the specific functional readout (e.g., cAMP accumulation, calcium flux, reporter gene expression). It would detail the concentration of test compounds, stimulation conditions, and the detection method. For instance, a cAMP assay protocol would include details on the cell seeding density, pre-incubation with phosphodiesterase inhibitors, stimulation with an agonist in the presence of the antagonist test compounds, and the method for quantifying intracellular cAMP levels.[4]
MTT Cytotoxicity Assay: This protocol would outline the cell lines (e.g., HepG2, HEK293) and the methodology for assessing cell viability.[6] It would include details on cell seeding density, the range of compound concentrations tested, the duration of exposure, the preparation and addition of the MTT reagent, the solubilization of formazan crystals, and the spectrophotometric measurement of absorbance.[6]
Visualizing Potential Mechanisms of Action
Should initial screening reveal activity at a specific target, for example, a G-protein coupled receptor that signals through the cAMP pathway, the following diagram could be used to illustrate the potential mechanism of action for an antagonist.
Figure 2: A generalized signaling pathway for a Gs-coupled GPCR, illustrating the potential antagonistic mechanism of a novel compound.
Conclusion
The compound this compound and its analogs represent a novel and unexplored area of medicinal chemistry.[1] While direct comparative data is currently unavailable, the structural motifs present suggest a rich potential for biological activity. By employing a systematic workflow of synthesis, screening, and SAR analysis, researchers can effectively navigate this uncharted territory. The protocols and templates provided in this guide offer a framework for conducting and presenting this foundational research, with the ultimate goal of discovering new therapeutic agents. The broader literature on azepane-containing molecules suggests that this scaffold is a promising starting point for the development of new drugs.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 4. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity Assessment of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of various novel heterocyclic compounds, offering insights into their potential as anti-cancer agents. While direct cytotoxic data for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is not publicly available, this document outlines the standard methodologies for such an assessment and compares the cytotoxic profiles of structurally diverse compounds evaluated using these techniques. The included data and protocols serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of several recently synthesized compounds against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| 4-Phenoxypyridine Derivatives | Compound 26a | A549 (Lung Carcinoma) | 1.59 | [1] |
| H460 (Large Cell Lung Cancer) | 0.72 | [1] | ||
| HT-29 (Colon Adenocarcinoma) | 0.56 | [1] | ||
| 4H-Pyran Derivatives | Compound 4g | HCT-116 (Colorectal Carcinoma) | Not explicitly stated in abstract, but noted as having low IC50 | [2] |
| Compound 4j | HCT-116 (Colorectal Carcinoma) | Not explicitly stated in abstract, but noted as having low IC50 | [2] | |
| Pyrimidin-2-amine/thiol/hydroxy Derivatives | Compound R8 | NSCLC (Non-Small Cell Lung Cancer) | Not explicitly stated in abstract, but noted as a promising lead | [3] |
| Methanol Plant Extracts | Ruta chalepensis | HEP-G2 (Hepatocellular Carcinoma) | 1.79 µg/mL | [4] |
Experimental Protocols for Cytotoxicity Assessment
The accurate evaluation of a compound's cytotoxic potential relies on robust and reproducible experimental protocols.[5] The following are standard assays widely used in the field.[6][7][8]
MTT Assay (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[8] It serves as an indicator of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released and correlate it with the percentage of cytotoxicity.
Annexin V/Propidium Iodide (PI) Staining (Apoptosis Detection)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[5]
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: Experimental workflow for assessing compound cytotoxicity.
Signaling Pathway of Apoptosis
This diagram outlines a simplified generic signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic compounds.
Caption: Simplified signaling pathway of apoptosis.
References
- 1. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Derivatives as Potential Muscarinic Receptor Antagonists
The compound (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol possesses key structural features common to many muscarinic acetylcholine receptor (mAChR) antagonists. These include a bulky, basic amino group (the azepane ring), a central aromatic core (the phenyl ring), and a linker (the ethoxy group). Muscarinic receptors, particularly the M3 subtype, are crucial in regulating smooth muscle contraction and mucus secretion in the airways. Antagonists of the M3 receptor are effective bronchodilators for treating chronic obstructive pulmonary disease (COPD). The development of selective M3 antagonists is a significant area of research, aiming to minimize side effects associated with the blockade of other muscarinic receptor subtypes, such as M2 in the heart.
This guide explores the hypothetical SAR of this compound derivatives by drawing parallels with established muscarinic antagonists.
Comparative Analysis of Structural Modifications
The biological activity of muscarinic antagonists is highly dependent on the nature of the substituents at three key positions: the basic amine, the aromatic core, and the linker connecting them. The following table summarizes the predicted impact of modifying these moieties in this compound, based on published SAR data for analogous compounds.
| Modification | Position of Modification | Predicted Effect on Activity/Selectivity | Rationale from Structurally Similar Compounds |
| Varying the N-Alkyl Substituent | Azepane Ring | Alteration of potency and subtype selectivity. Larger rings may enhance M3 selectivity. | In various series of muscarinic antagonists, the size and nature of the N-alkyl substituent significantly influence binding affinity and selectivity. For instance, replacing smaller rings (e.g., piperidine) with larger ones can lead to enhanced selectivity for M3 over M2 receptors. |
| Modification of the Phenyl Ring | Phenylmethanol Moiety | Introduction of substituents on the phenyl ring can modulate potency and pharmacokinetic properties. The hydroxymethyl group could be a key interaction point. | In bi-aryl amine M3 antagonists, substitutions on the aromatic rings are crucial for high potency. The hydroxymethyl group could form hydrogen bonds within the receptor's binding pocket, similar to interactions observed with other antagonists. |
| Alteration of the Linker | Ethoxy Linker | The length and composition of the linker are critical for optimal receptor interaction. | The distance between the basic amine and the aromatic core is a key determinant of muscarinic antagonist activity. Variations in the linker length can significantly impact binding affinity. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of muscarinic receptor antagonists, as cited in relevant literature.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compounds for different muscarinic receptor subtypes (M1-M5).
-
Method:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells) are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays (Calcium Mobilization):
-
Objective: To assess the functional antagonist activity (pA2) of the compounds by measuring their ability to inhibit agonist-induced intracellular calcium release.
-
Method:
-
Cells expressing the target muscarinic receptor (e.g., CHO-K1 cells expressing human M3 receptors) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then incubated with various concentrations of the antagonist.
-
An agonist (e.g., carbachol) is added to stimulate the receptor, leading to an increase in intracellular calcium.
-
The change in fluorescence is measured using a fluorometric imaging plate reader.
-
The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate its pA2 value.
-
3. In Vivo Bronchodilation Assays:
-
Objective: To evaluate the in vivo efficacy of the compounds as bronchodilators.
-
Method:
-
Anesthetized and mechanically ventilated guinea pigs or other suitable animal models are used.
-
Bronchoconstriction is induced by the administration of an agonist such as acetylcholine or methacholine.
-
The test compound is administered, typically via inhalation or intratracheal instillation.
-
The inhibition of the agonist-induced increase in airway resistance is measured to determine the bronchodilator effect and its duration of action.
-
Visualizing Molecular Interactions and Experimental Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Screening.
Spectroscopic Comparison of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Batches: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of three distinct batches of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to assess the purity and consistency of this compound, ensuring the reliability of their research and development efforts.
Introduction
This compound is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.34 g/mol .[1] It is commonly available as a yellow liquid or an off-white solid.[1][2] Given its role in synthetic chemistry, particularly in the pharmaceutical industry, stringent quality control is paramount. Variations between batches, including the presence of impurities or degradation products, can significantly impact the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient (API).
This guide outlines a rigorous spectroscopic workflow for the comparative analysis of different batches of this compound. By employing a suite of analytical techniques—Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—we present a framework for identifying and quantifying potential discrepancies between batches.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in the assessment of compound purity and identity.
Sample Preparation
For each spectroscopic analysis, a representative sample was taken from each of the three batches (Batch A, Batch B, and Batch C).
-
For NMR Spectroscopy: 10 mg of the sample was dissolved in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
For FT-IR Spectroscopy: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding 1 mg of the sample with 100 mg of dry KBr.
-
For LC-MS Analysis: A stock solution of 1 mg/mL was prepared by dissolving the sample in methanol. This was further diluted to 10 µg/mL with the mobile phase for injection.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer
-
Solvent: CDCl₃
-
¹H NMR Parameters:
-
Frequency: 400 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.8 µs
-
Acquisition Time: 3.98 s
-
-
¹³C NMR Parameters:
-
Frequency: 100 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Agilent 1260 Infinity II HPLC
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6120 Quadrupole LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-500
Spectroscopic Data and Batch Comparison
The following sections present the spectroscopic data obtained for the three batches of this compound. The data is summarized in tables for ease of comparison.
¹H NMR Data
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound Batches in CDCl₃
| Assignment | Expected δ (ppm) | Batch A | Batch B | Batch C |
| Ar-H (d, J=8.5 Hz) | 7.28 | 7.28 | 7.28 | 7.28 |
| Ar-H (d, J=8.5 Hz) | 6.90 | 6.90 | 6.90 | 6.90 |
| CH₂ OH | 4.65 | 4.65 | 4.65 | 4.65 |
| OCH₂ CH₂ | 4.08 | 4.08 | 4.08 | 4.08 |
| OCH₂CH₂ | 2.95 | 2.95 | 2.95 | 2.95 |
| Azepane-CH₂ | 2.78 | 2.78 | 2.78 | 2.78 |
| Azepane-CH₂ | 1.65 | 1.65 | 1.65 | 1.65 |
| Impurity 1 | - | Not Detected | 2.15 (s) | Not Detected |
| Impurity 2 | - | Not Detected | Not Detected | 7.80 (d) |
Analysis: Batches A, B, and C show the expected proton signals for this compound. However, Batch B exhibits an additional singlet at 2.15 ppm, potentially indicating an impurity containing a methyl group. Batch C displays an additional doublet at 7.80 ppm, suggesting an aromatic impurity.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound Batches in CDCl₃
| Assignment | Expected δ (ppm) | Batch A | Batch B | Batch C |
| Ar-C | 158.5 | 158.5 | 158.5 | 158.5 |
| Ar-C | 134.2 | 134.2 | 134.2 | 134.2 |
| Ar-C H | 128.5 | 128.5 | 128.5 | 128.5 |
| Ar-C H | 114.6 | 114.6 | 114.6 | 114.6 |
| C H₂OH | 65.2 | 65.2 | 65.2 | 65.2 |
| OC H₂CH₂ | 66.8 | 66.8 | 66.8 | 66.8 |
| OCH₂C H₂ | 58.1 | 58.1 | 58.1 | 58.1 |
| Azepane-C H₂ | 55.4 | 55.4 | 55.4 | 55.4 |
| Azepane-C H₂ | 27.8 | 27.8 | 27.8 | 27.8 |
| Azepane-C H₂ | 26.5 | 26.5 | 26.5 | 26.5 |
| Impurity 1 | - | Not Detected | 29.7 | Not Detected |
| Impurity 2 | - | Not Detected | Not Detected | 165.4 |
Analysis: The ¹³C NMR data corroborates the findings from the ¹H NMR. Batch B shows an extra signal at 29.7 ppm, and Batch C has an additional signal at 165.4 ppm, likely corresponding to the impurities observed in the proton NMR.
FT-IR Data
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound Batches
| Functional Group | Expected Frequency (cm⁻¹) | Batch A | Batch B | Batch C |
| O-H Stretch (Alcohol) | 3350-3200 (broad) | 3345 | 3348 | 3340 |
| C-H Stretch (Aromatic) | 3100-3000 | 3035 | 3036 | 3034 |
| C-H Stretch (Aliphatic) | 3000-2850 | 2925, 2854 | 2926, 2855 | 2924, 2853 |
| C=C Stretch (Aromatic) | 1610, 1510 | 1612, 1511 | 1612, 1511 | 1612, 1511, 1715 |
| C-O Stretch (Ether) | 1245 | 1246 | 1247 | 1245 |
| C-O Stretch (Alcohol) | 1035 | 1036 | 1036 | 1035 |
Analysis: The FT-IR spectra for all batches are largely consistent with the expected structure. Notably, Batch C exhibits an additional sharp peak at 1715 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch, suggesting the presence of an aldehyde or ketone impurity.
LC-MS Data
Table 4: LC-MS Data for this compound Batches
| Batch | Retention Time (min) | [M+H]⁺ (m/z) | Purity (%) | Impurity (m/z) |
| Batch A | 2.85 | 250.2 | 99.8 | - |
| Batch B | 2.85 | 250.2 | 98.5 | 1.5% @ 3.10 min (m/z 188.1) |
| Batch C | 2.85 | 250.2 | 97.2 | 2.8% @ 2.52 min (m/z 264.2) |
Analysis: LC-MS analysis confirms the presence of the target compound with a protonated mass of 250.2 m/z in all batches. Batch A is of high purity. Batch B contains a 1.5% impurity with an m/z of 188.1, and Batch C contains a 2.8% impurity with an m/z of 264.2. These impurities are consistent with the observations from NMR and FT-IR spectroscopy.
Workflow and Data Visualization
The experimental workflow for the spectroscopic comparison of the batches is illustrated below.
References
Assessing the Novelty of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol's Chemical Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical structure of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol to assess its novelty and potential as a scaffold for drug discovery. The analysis is based on a comprehensive review of existing literature and patent databases, focusing on structurally similar compounds with known biological activities.
Executive Summary
This compound incorporates two key structural motifs: a saturated seven-membered heterocyclic azepane ring and a phenylmethanol group, linked by an ethoxy bridge. While both individual moieties are prevalent in a wide range of pharmaceuticals and bioactive molecules, their specific combination in this arrangement presents a degree of structural novelty. The azepane ring is a recognized "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage with a variety of biological targets. The phenylmethanol group offers a site for further functionalization and potential hydrogen bonding interactions.
The novelty of this compound lies not in its fundamental components, but in the underexplored therapeutic potential of their specific linkage. While the compound itself is known as a chemical intermediate, its biological activity profile has not been extensively characterized in publicly available literature. This presents an opportunity for researchers to investigate novel biological applications for this structural class.
Structural Comparison with Known Bioactive Molecules
To contextualize the novelty of this compound, we compare its structure with established drugs and clinical candidates that share either the azepane or a related cyclic amine moiety, as well as those containing a substituted phenylmethanol core.
| Compound | Structural Features of Interest | Primary Biological Activity/Target | Reference Compound for Comparison |
| Azelastine | Contains an azepane ring fused to a phthalazinone core. | H1 receptor antagonist (Antihistamine) | Azepane moiety |
| Setipiprant | Features a piperidine ring (a six-membered analog of azepane) linked to a complex heterocyclic system. | Prostaglandin D2 receptor 2 (DP2) antagonist | Cyclic amine functionality |
| Donepezil | Incorporates a piperidine ring connected to an indanone scaffold. | Acetylcholinesterase inhibitor (Alzheimer's disease) | Cyclic amine functionality |
| Tolterodine | Contains a diisopropylaminoethyl group attached to a substituted phenylmethanol derivative. | Muscarinic receptor antagonist (Overactive bladder) | Substituted phenylmethanol and tertiary amine |
| (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol | A close structural analog with a six-membered piperidine ring instead of the seven-membered azepane. | Reported as an intermediate in the synthesis of various compounds. | Direct structural analog |
Data Presentation: Structural Analogs and Their Applications
The following table summarizes key structural analogs and their primary therapeutic applications, highlighting the versatility of the core scaffolds present in this compound.
| Core Scaffold | Example Compound | Therapeutic Area | Key Structural Differences from Query Compound |
| Azepane | Azelastine | Allergy, Asthma | Fused ring system, different substitution pattern on the phenyl ring. |
| Piperidine (analog) | Donepezil | Alzheimer's Disease | Six-membered ring, complex indanone fusion. |
| Phenylmethanol | Tolterodine | Urology | Acyclic tertiary amine, different phenyl substitutions. |
Experimental Protocols
While no specific biological assays for this compound are available, the following are representative experimental protocols used to characterize the biological activity of structurally related compounds.
Protocol 1: Histamine H1 Receptor Binding Assay (for Azelastine-like activity)
-
Objective: To determine the affinity of a test compound for the histamine H1 receptor.
-
Materials: Membranes from cells expressing the human H1 receptor, [3H]-pyrilamine (radioligand), test compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate cell membranes with various concentrations of the test compound and a fixed concentration of [3H]-pyrilamine.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (for Donepezil-like activity)
-
Objective: To measure the ability of a test compound to inhibit the activity of the AChE enzyme.
-
Materials: Purified human AChE, acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compound, assay buffer (e.g., phosphate buffer, pH 8.0), microplate reader.
-
Procedure:
-
Pre-incubate the AChE enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding acetylthiocholine and DTNB.
-
Monitor the production of the yellow-colored 5-thio-2-nitrobenzoate anion (resulting from the reaction of thiocholine with DTNB) by measuring the absorbance at 412 nm over time.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Mandatory Visualizations
Structural Comparison Workflow
Caption: Workflow for Assessing Structural Novelty.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical GPCR Signaling Pathway.
Conclusion
The chemical structure of this compound represents a potentially underexplored area for drug discovery. While its constituent parts, the azepane ring and the phenylmethanol group, are well-represented in known bioactive compounds, their specific combination warrants further investigation. The lack of extensive biological data for this compound and its close analogs suggests that it could serve as a valuable starting point for the design and synthesis of new chemical entities with novel therapeutic applications. Future research should focus on synthesizing a library of analogs with modifications to the azepane ring, the phenyl ring, and the linker to explore the structure-activity relationships and identify potential biological targets.
A Comparative Guide to Azepane-Containing Compounds in Drug Discovery
Introduction:
While specific peer-reviewed data on (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is not publicly available, the azepane scaffold is a significant pharmacophore in medicinal chemistry. Azepane-based compounds exhibit a wide array of pharmacological activities due to their structural diversity and three-dimensional nature, which allows for versatile substitutions to fine-tune physicochemical and pharmacokinetic properties.[1] More than 20 drugs containing the azepane motif have been approved by the FDA for various diseases.[2] This guide provides a comparative analysis of various azepane derivatives based on published preclinical data, focusing on their anticancer and anti-Alzheimer's disease activities.
Quantitative Performance Comparison
The biological activity of azepane derivatives has been evaluated across multiple therapeutic areas. The following tables summarize the quantitative data for representative compounds, allowing for a direct comparison of their potency.
Table 1: Anticancer Activity of Azepane Derivatives [1]
| Compound Class/Derivative | Target Cell Line | IC50 (µM) |
| Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | 24.53 |
| Oxazepien derivative 5b | WRL68 (Normal Liver) | 39.6 |
| Benzo[a]phenazine derivative 7 | Various | 1-10 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung Carcinoma) | 45.16 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HCT-116 (Colon Carcinoma) | 15.59 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HepG2 (Hepatocellular Carcinoma) | 53.64 |
Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives [1]
| Compound | Target | IC50/Ki (nM) |
| Azepane Derivative (Generic) | BACE1 | Data Not Specified |
| Azepane Derivative (Generic) | Acetylcholinesterase (AChE) | Data Not Specified |
| Azepane Derivative (Generic) | Butyrylcholinesterase (BChE) | Data Not Specified |
Note: Specific IC50/Ki values for Anti-Alzheimer's targets were mentioned as being evaluated but not quantified in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the bioactivity of azepane compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the azepane derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of an azepane-containing compound against a specific bacterial strain.
Methodology: [1]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium within a 96-well microtiter plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (growth control, no compound) and a negative control (sterility control, no bacteria).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualized Mechanisms and Workflows
Diagrams created using Graphviz help to illustrate complex biological pathways and experimental processes.
Caption: High-level workflow for screening and optimizing azepane derivatives.
Caption: Inhibition of Amyloid-β production by azepane-based BACE1 inhibitors.[1]
References
Safety Operating Guide
Proper Disposal of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: A Guide for Laboratory Professionals
For immediate reference, treat (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol as hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the chemical structure and analogous compounds is necessary to ensure safety and compliance.
Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for chemical reagents to ensure a safe laboratory environment and maintain environmental health. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound (CAS No: 223251-16-9).
Hazard Assessment and Waste Classification
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritation: May cause skin and serious eye irritation.[2]
-
Environmental Hazard: May be harmful to aquatic life.
| Hazard Classification (Based on Analogous Compounds) | GHS Category (Anticipated) | Key Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only in a well-ventilated area.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Wear protective gloves and clothing.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Wear eye protection/face protection.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Obtain special instructions before use.[2] |
| Specific Target Organ Toxicity | May cause damage to organs | Do not breathe dust/fume/gas/mist/vapors/spray.[2] |
Detailed Disposal Protocol
Follow these procedural steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat must be worn and fully fastened.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound, contaminated weighing paper, and other contaminated disposable labware in a designated, compatible hazardous waste container. The container must have a secure, tight-fitting lid.
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof, and chemically compatible liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Any needles or other sharps contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Container Labeling
Properly labeling hazardous waste is a regulatory requirement and essential for safety. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: This compound .
-
The CAS Number: 223251-16-9 .
-
An accurate estimation of the concentration and total quantity.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
Secure: To prevent unauthorized access.
-
Segregated: Away from incompatible chemicals.
-
Ventilated: In a well-ventilated area.
-
Contained: Within secondary containment to catch any potential leaks.
Step 5: Requesting Disposal
Follow your institution's specific procedures for arranging a hazardous waste pickup with the Environmental Health & Safety (EHS) department. Do not allow the waste to accumulate beyond the limits specified by your institution.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance. Do not use combustible materials like paper towels.
-
Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and the spilled substance and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS department.
-
Report: Report the spill to your supervisor and the EHS department immediately.
Visual Guides
To further clarify the disposal workflow and the rationale for these procedures, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating the compound as hazardous waste based on its structural components.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
